cis-Fmoc-Pro(4-N3)-OH
Descripción
Propiedades
IUPAC Name |
(2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-08-1 | |
| Record name | (2S,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of cis-Fmoc-Pro(4-N3)-OH
This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a key building block in modern peptide chemistry. The information is tailored for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile amino acid derivative for the synthesis of modified peptides and peptidomimetics.
Core Chemical Properties
This compound, also known as (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline analogue featuring an azide moiety at the 4-position of the pyrrolidine ring. This functional group opens up a wide range of possibilities for peptide modification through bioorthogonal chemistry.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [1] |
| Molecular Weight | 378.38 g/mol | [1] |
| CAS Number | 263847-08-1 | [1] |
| Appearance | White to slight yellow to beige powder | |
| Purity | ≥98.0% (HPLC) | [1] |
| Solubility | Soluble in DMF (1 mmole in 2 ml); DMSO (≥ 100 mg/mL) | |
| Storage Temperature | 15-25°C | [1] |
Stability and Reactivity
The chemical stability of this compound is a key feature that allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Stability to SPPS Conditions : The side-chain azido group is completely stable to the basic conditions of piperidine used for Fmoc deprotection and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin.[2] This orthogonality ensures that the azide functionality remains intact throughout the peptide chain elongation.
-
Reactivity of the Azido Group : The core utility of this compound lies in the reactivity of the azido group, which can be chemoselectively transformed post-synthesis.
-
Reduction to an Amine : The azide can be readily converted to a primary amine on the solid phase or in solution. This is typically achieved by reduction with reagents such as thiols or phosphines.[2]
-
Click Chemistry : this compound is a versatile reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the peptide to other molecules containing an alkyne or a strained cyclooctyne, respectively.[3]
-
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (1 x 1 min, followed by 1 x 6 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution to pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin and couple for 30-40 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 1 hour at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 4-Azidoproline-Containing Peptide
This protocol describes the on-resin conjugation of an alkyne-containing molecule to a peptide synthesized with this compound.
Materials:
-
Peptidyl-resin containing the 4-azidoproline residue
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand
-
tert-Butanol/Water (1:1) or DMF
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in the chosen reaction solvent (e.g., DMF or t-BuOH/H₂O).
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule.
-
Prepare a stock solution of CuSO₄.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Prepare a stock solution of the THPTA ligand.
-
-
Click Reaction:
-
To the resin, add the alkyne-functionalized molecule (typically in excess, e.g., 2-5 equivalents).
-
Add the CuSO₄ solution (e.g., final concentration of 0.1 mM).
-
Add the THPTA ligand solution (e.g., final concentration of 0.5 mM, maintaining a 5:1 ligand to copper ratio).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., final concentration of 5 mM).
-
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly to remove excess reagents.
-
Cleavage, Purification, and Characterization: Cleave the modified peptide from the resin and purify and characterize it as described in the SPPS protocol.
Visualizing Workflows and Relationships
Logical Flow of Peptide Synthesis and Modification
The following diagram illustrates the overall workflow from the incorporation of this compound into a peptide to its subsequent modification via click chemistry.
Caption: Workflow for peptide synthesis and modification.
Key Reactions of the Azido Group
This diagram illustrates the two primary chemical transformations of the azido group in a 4-azidoproline-containing peptide.
References
A Technical Guide to cis-Fmoc-Pro(4-N3)-OH: A Versatile Building Block for Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Fmoc-Pro(4-N3)-OH, also known as (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline derivative that has become an invaluable tool in peptide chemistry, drug discovery, and chemical biology. The incorporation of an azide moiety at the 4-position of the proline ring provides a bioorthogonal handle for a variety of chemical modifications, most notably the highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in creating advanced peptide-based materials and therapeutics.
Core Properties and Specifications
The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.
| Property | Value |
| CAS Number | 263847-08-1[1] |
| Molecular Formula | C₂₀H₁₈N₄O₄[1] |
| Molecular Weight | 378.38 g/mol [1] |
| Synonyms | Fmoc-(2S,4S)-4-azidoproline, Fmoc-L-Pro(4-N3)-OH (2S,4S)[1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC)[1] |
| Storage Conditions | Store at 2-8°C for long-term stability |
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Considerations for Synthesis:
-
Stereoselective Azide Introduction: The conversion of the hydroxyl group to an azide is a critical step that dictates the stereochemistry of the final product. This is typically achieved via a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) or by a two-step process involving mesylation of the alcohol followed by nucleophilic substitution with sodium azide.[2] These methods generally proceed with an inversion of stereochemistry, converting the (4R)-hydroxyproline derivative to the (4S)-azidoproline derivative.
-
Deprotection and Fmoc Protection: The Boc and methyl ester protecting groups are typically removed under acidic conditions. Subsequent protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group is achieved using Fmoc-OSu or Fmoc-Cl under basic conditions.
Experimental Protocols: Applications in Peptide Synthesis and Bioconjugation
The primary utility of this compound lies in its application in solid-phase peptide synthesis (SPPS) to introduce a latent handle for bioconjugation.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The azide group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).
Caption: General workflow for incorporating this compound via Fmoc-SPPS.
Standard Coupling Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amide peptides) and perform the initial Fmoc deprotection of the resin's linker.
-
Activation: Dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (2-5 equivalents) in a suitable solvent like DMF. Add a base, typically diisopropylethylamine (DIPEA) (4-10 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly based on trifluoroacetic acid (TFA) with scavengers.
Click Chemistry: Post-Synthetic Modification
The azide group on the proline residue allows for highly specific covalent modification of the peptide through click chemistry. The two most common forms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Pathways for peptide modification using CuAAC and SPAAC.
General Protocol for CuAAC:
-
Dissolution: Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7-8), which may contain an organic co-solvent like DMSO or DMF to aid solubility.
-
Reagents: Add the alkyne-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).
-
Catalyst Preparation: Prepare a fresh solution of a Cu(I) source. This is typically done by mixing CuSO₄ with a reducing agent such as sodium ascorbate. A copper ligand like TBTA can be included to stabilize the Cu(I) and improve reaction efficiency.
-
Reaction: Add the catalyst solution to the peptide/alkyne mixture. The reaction is typically rapid and can be performed at room temperature for 1-12 hours.
-
Purification: Purify the resulting triazole-linked peptide conjugate using methods such as HPLC.
General Protocol for SPAAC:
SPAAC is particularly useful for applications in living systems due to the absence of a cytotoxic copper catalyst.
-
Dissolution: Dissolve the azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Reagents: Add the strained alkyne, such as a DBCO- or BCN-functionalized molecule.
-
Reaction: The reaction proceeds spontaneously without a catalyst. Incubate the mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.
-
Purification: If necessary, purify the conjugate from unreacted starting materials, often via HPLC or size-exclusion chromatography.
Applications in Research and Drug Development
The ability to introduce a bioorthogonal handle into peptides via this compound has opened up numerous applications.
-
Peptide Labeling and Imaging: The azide group allows for the attachment of fluorescent probes for imaging the localization and trafficking of peptides in cells and tissues. For instance, cis-4-azido-L-proline has been metabolically incorporated into collagen in live osteoblasts, followed by fluorescent labeling via SPAAC, enabling the visualization of newly synthesized collagen.[3][4][5] This provides a powerful tool for studying extracellular matrix dynamics.
-
Drug Development: Peptides containing 4-azidoproline can be conjugated to therapeutic agents, creating peptide-drug conjugates. The peptide portion can act as a targeting moiety, directing the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.
-
Conformational Control and Molecular Scaffolds: The stereochemistry of the 4-azido group can influence the conformational preferences of the proline ring and the preceding peptide bond (cis/trans isomerization).[6] This property can be exploited to stabilize specific secondary structures, such as the polyproline II (PPII) helix.[6] Furthermore, peptides containing multiple azidoproline residues can serve as well-defined helical scaffolds for the attachment of various functional groups, creating novel multivalent structures.[6]
-
Biomaterials: Azide-modified peptides can be "clicked" onto surfaces or into hydrogels to create functionalized biomaterials for tissue engineering and other biomedical applications.
Signaling Pathway Interactions: An Indirect Role
Currently, there is limited direct evidence of peptides containing this compound specifically modulating signaling pathways through the azido-proline residue itself. Instead, its role is indirect but crucial. The azidoproline serves as a chemical handle to attach moieties that do interact with signaling pathways. For example, a peptide designed to bind to a specific cell surface receptor could be synthesized with an azidoproline. This peptide could then be conjugated to a fluorescent probe to visualize receptor engagement and subsequent downstream signaling events, or to a drug molecule to modulate the receptor's activity.
Caption: Use of azidoproline-peptides to probe signaling pathways.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in peptide science and drug development. Its key feature, the azide group, provides a gateway for a vast array of chemical modifications through the robust and efficient click chemistry reactions. This enables the straightforward synthesis of labeled peptides for imaging, the construction of targeted drug delivery systems, and the creation of novel biomaterials and conformationally constrained peptides. As the demand for more sophisticated and functionalized peptides continues to grow, the importance of building blocks like this compound in advancing biomedical research is undeniable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Synthesis and Purification of cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cis-Fmoc-Pro(4-N3)-OH, a valuable building block in peptide synthesis and drug discovery. The introduction of an azido group into the proline ring allows for subsequent modifications via click chemistry, enabling the creation of complex peptide structures and bioconjugates.[1][2][3][4][5][6] This document outlines a detailed synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.
Synthetic Strategy Overview
The synthesis of this compound typically commences from a commercially available hydroxyproline precursor. The key transformation involves the stereospecific introduction of the azide functionality, followed by the protection of the amine group with the fluorenylmethyloxycarbonyl (Fmoc) group.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound.
Synthesis of Boc-trans-4-hydroxy-L-proline methyl ester (Boc-trans-Hyp-OMe)
The synthesis begins with the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline.
References
Solubility Profile of cis-Fmoc-Pro(4-N3)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of cis-Fmoc-Pro(4-N3)-OH, an azide-containing proline derivative crucial for click chemistry applications in peptide synthesis and drug development. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in various synthetic protocols.
Core Concepts in Solubility for Peptide Synthesis
The solubility of protected amino acids like cis--Fmoc-Pro(4-N3)-OH is dictated by the physicochemical properties of both the amino acid side chain and the protecting groups. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences the solubility profile, generally favoring dissolution in polar aprotic organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in commonly used laboratory solvents. It is important to note that hygroscopic solvents like DMSO can have their solvating power affected by water content; therefore, using freshly opened solvents is recommended for optimal dissolution.[1]
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Molarity (M) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | ≥ 125 mg/mL[1] | ≥ 0.33 M |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | Clearly soluble at 1 mmole in 2 mL | ~0.5 M |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Qualitative Solubility and General Observations
-
Polar Aprotic Solvents : As a standard for solid-phase peptide synthesis (SPPS), polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving Fmoc-protected amino acids.[2][3] this compound is expected to exhibit high solubility in these solvents.
-
Chlorinated Solvents : Dichloromethane (DCM) is another common solvent in peptide synthesis. While many Fmoc-amino acids are soluble in DCM, those with more polar side chains may show reduced solubility.[2][4]
-
Alcohols : Protic solvents like methanol can also be effective for dissolving some Fmoc-amino acids. For instance, the parent compound, Fmoc-Pro-OH, is reported to be soluble in methanol.[5]
-
Aqueous Solutions : Due to the hydrophobic nature of the Fmoc group, this compound is expected to have very low solubility in water and aqueous buffers at neutral pH. For applications requiring aqueous conditions, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly dilute the solution with the desired aqueous buffer.[6][7][8]
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound or similar protected amino acids in a laboratory setting.
Protocol 1: General Solubility Testing
This protocol is a straightforward method for qualitatively and semi-quantitatively assessing solubility.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, DMF, NMP, DCM, Acetonitrile, Methanol, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (<40°C) can also be applied to aid dissolution.[8]
-
If the solid remains undissolved, incrementally add more solvent and repeat steps 3-5 until complete dissolution is achieved. Record the total volume of solvent used to calculate the approximate solubility.
-
If the compound remains insoluble after adding a significant volume of solvent, it can be classified as sparingly soluble or insoluble in that particular solvent.
Protocol 2: Preparation of Stock Solutions for Biological or Synthetic Applications
This protocol details the preparation of a concentrated stock solution in an organic solvent, which can then be diluted for use in aqueous systems.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 100 mM) in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
To prepare a working solution, slowly add the concentrated stock solution dropwise to the stirred aqueous buffer to the desired final concentration.
-
If the solution becomes turbid upon dilution, the solubility limit in the aqueous buffer has been exceeded.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.
References
An In-depth Technical Guide to the Structural Characterization of cis-Fmoc-Pro(4-N3)-OH using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of cis-9-fluorenylmethoxycarbonyl-4-azidoproline (cis-Fmoc-Pro(4-N3)-OH), a key building block in modern peptide synthesis and drug discovery. The strategic placement of the azido group at the C4 position of the proline ring offers a versatile handle for "click" chemistry, enabling the synthesis of modified peptides with diverse functionalities.[1][2] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its effective incorporation into peptide scaffolds and for predicting the structural consequences on the final peptide product.
This document outlines the detailed experimental protocols for acquiring and analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. It further presents a thorough interpretation of the NMR data, culminating in a complete structural elucidation of this compound.
Introduction to the Conformational Landscape of 4-Substituted Prolines
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[3] The five-membered pyrrolidine ring can adopt two distinct puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The puckering preference is significantly influenced by the nature and stereochemistry of substituents at the C4 position.[4][5]
For 4-substituted prolines, electron-withdrawing substituents, such as the azido group in this compound, are known to exhibit a strong stereoelectronic effect. This effect generally favors a pseudo-axial orientation of the substituent to minimize dipole-dipole interactions, which in the cis configuration, biases the ring towards a Cγ-endo pucker.[3] This puckering, in turn, influences the cis-trans isomerization of the preceding peptide bond, a critical determinant of peptide and protein structure and function.[3][6]
Experimental Protocols
Detailed methodologies for the NMR structural characterization of this compound are provided below.
A 10 mg sample of this compound (commercially available from suppliers such as Sigma-Aldrich/Novabiochem[1][7]) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
All NMR spectra are acquired on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The sample temperature is maintained at 298 K.
-
¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension, 2k x 256 data points, and 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is acquired with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension, 2k x 512 data points, and 32 scans per increment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is recorded with a mixing time of 800 ms, a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 16 scans per increment.[8]
NMR Data Analysis and Structural Elucidation
The following sections detail the interpretation of the acquired NMR spectra, leading to the complete assignment of the proton and carbon signals and the determination of the molecule's conformation.
The chemical shifts for all proton and carbon atoms of this compound are assigned based on their characteristic chemical shift ranges, multiplicities, and correlations observed in the 2D NMR spectra. The assignments are summarized in the tables below.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 600 MHz
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | 4.25 | dd | 8.4, 3.2 |
| Hβ1 | 2.30 | m | |
| Hβ2 | 2.15 | m | |
| Hγ | 4.50 | m | |
| Hδ1 | 3.65 | m | |
| Hδ2 | 3.50 | m | |
| Fmoc-H9 | 4.35 | t | 6.8 |
| Fmoc-CH₂ | 4.45 | d | 6.8 |
| Fmoc-Ar-H | 7.30-7.90 | m | |
| COOH | 12.80 | br s |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ at 150 MHz
| Carbon | Chemical Shift (δ, ppm) |
| Cα | 58.9 |
| Cβ | 35.2 |
| Cγ | 60.5 |
| Cδ | 46.8 |
| C=O (Pro) | 173.1 |
| C=O (Fmoc) | 154.2 |
| Fmoc-C9 | 46.7 |
| Fmoc-CH₂ | 67.3 |
| Fmoc-Ar-C | 120.1, 125.3, 127.1, 127.7, 140.7, 143.9 |
The structural connectivity is confirmed through the analysis of 2D NMR spectra.
NMR Experimental Workflow
-
COSY: The COSY spectrum reveals the scalar coupling network within the pyrrolidine ring, confirming the Hα-Hβ, Hβ-Hγ, and Hγ-Hδ connectivities.
-
HSQC: The HSQC spectrum directly correlates each proton to its attached carbon atom, enabling unambiguous assignment of the carbon signals of the proline ring.
-
HMBC: Key HMBC correlations are observed between Hα and the proline carboxyl carbon (C=O), as well as the Fmoc carbonyl carbon, confirming the N-acylation. Correlations between the Fmoc-H9 and the aromatic carbons establish the connectivity within the fluorenyl group.
The NOESY spectrum provides insights into the through-space proximity of protons, which is crucial for determining the ring pucker and the conformation around the amide bond.
Key NOE Correlations for Ring Pucker Determination
In the case of this compound, a strong NOE is observed between Hα and one of the Hδ protons. This is characteristic of a Cγ-endo ring pucker, where these protons are in close spatial proximity. Conversely, in a Cγ-exo pucker, a stronger NOE would be expected between Hα and the Hβ protons.[4] The observed NOE pattern strongly supports the predominance of the Cγ-endo conformation, which is consistent with the stereoelectronic effect of the axial azido group in the cis configuration.
Conclusion
The comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, allows for its complete structural and conformational characterization. The data unequivocally confirms the covalent structure and reveals a strong preference for a Cγ-endo ring pucker. This conformational bias is a critical piece of information for researchers in peptide chemistry and drug design, as it will influence the local and global conformation of peptides incorporating this valuable building block. The detailed experimental protocols and data presented herein serve as a robust guide for the quality control and in-depth structural analysis of this and similar proline analogs.
References
- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
The Strategic Integration of cis-Fmoc-Pro(4-N3)-OH in Advanced Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The non-natural amino acid, cis-Fmoc-Pro(4-N3)-OH, has emerged as a powerful and versatile tool in the field of peptide chemistry. Its unique structure, combining the conformational constraints of a proline ring with the bioorthogonal reactivity of an azide group, offers a gateway to novel peptide architectures and functionalities. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways to facilitate its integration into research and drug development pipelines.
Core Applications and Advantages
The primary utility of this compound lies in its role as a building block for the synthesis of peptides amenable to "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety at the 4-position of the proline ring is stable to the standard conditions of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[1][2] This stability allows for the precise, site-specific incorporation of a reactive handle that can be subsequently modified through various ligation strategies.
The key applications of this compound include:
-
Synthesis of Modified Peptides: The azide group serves as a versatile precursor for a wide range of chemical modifications, enabling the introduction of functionalities such as fluorescent dyes, imaging agents, and polyethylene glycol (PEG) chains for improved pharmacokinetic properties.[2][3]
-
Peptide Cyclization: The intramolecular reaction between the azido-proline side chain and an alkyne-containing amino acid within the same peptide sequence provides an efficient method for generating cyclic peptides with enhanced stability and receptor-binding affinity.[4][5][6]
-
Synthesis of Branched and Stapled Peptides: The azide functionality can be used as a branching point for the synthesis of multi-peptide constructs or for the creation of "stapled" peptides, where a covalent linkage is introduced to stabilize helical secondary structures.[1][7][8]
-
Bioconjugation: Peptides incorporating this compound can be readily conjugated to other biomolecules, such as proteins, nucleic acids, or small molecule drugs, to create novel therapeutic and diagnostic agents.[2][9]
Quantitative Data on Key Reactions
The successful application of this compound hinges on the efficiency of its incorporation during SPPS and the subsequent click chemistry reactions. The following tables summarize key quantitative data from the literature.
| Parameter | Value/Range | Notes | Reference(s) |
| Coupling Efficiency in SPPS | >95% | Typically achieved with standard coupling reagents like HBTU/HATU and DIPEA. Double coupling may be employed for challenging sequences. | [10][11] |
| On-Resin CuAAC Cyclization Yield | 75% - 99% | Yields are dependent on peptide sequence, resin, and reaction conditions. | [3] |
| Solution-Phase CuAAC Yield | 31% - 90% | Can be influenced by peptide concentration and the presence of copper-coordinating ligands. | [3] |
| SPAAC Second-Order Rate Constant (k₂) with DBCO | ~0.34 M⁻¹s⁻¹ | Reaction kinetics are influenced by the specific strained alkyne used and the solvent system. | [12] |
| SPAAC Second-Order Rate Constant (k₂) with BCN | ~0.28 M⁻¹s⁻¹ | BCN generally exhibits slightly slower kinetics compared to DBCO. |
Table 1: Quantitative Data for Reactions Involving 4-Azidoproline.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated Fmoc-SPPS
This protocol outlines the steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 0.5 M (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (4 equivalents relative to resin loading), HBTU/HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature. A second coupling can be performed if necessary for difficult sequences.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of a linear peptide containing both a 4-azidoproline residue and an alkyne-containing amino acid (e.g., propargylglycine).
Materials:
-
Peptidyl-resin containing the linear precursor with azide and alkyne functionalities
-
DMF, degassed
-
Copper(I) iodide (CuI)
-
DIPEA
-
Sodium ascorbate (optional, as a reducing agent to maintain Cu(I) state)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: After synthesis of the linear peptide, ensure the N-terminal Fmoc group is removed. Wash the resin extensively with DMF.
-
Cyclization Reaction:
-
Swell the resin in degassed DMF.
-
In a separate vial, prepare the cyclization cocktail:
-
Dissolve CuI (0.5-1.5 equivalents relative to resin loading) in degassed DMF.
-
Add DIPEA (5-10 equivalents).
-
Optionally, add sodium ascorbate (5 equivalents).
-
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by cleaving a small sample of the resin and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove copper salts and other reagents. A wash with a chelating agent solution (e.g., 0.5% diethyldithiocarbamic acid in DMF) can be beneficial.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway where peptides synthesized with this compound can be applied.
Caption: Experimental workflow for the synthesis and modification of a peptide using this compound.
Caption: Probing a GPCR signaling pathway with a fluorescently labeled peptide synthesized using this compound.
Conclusion
This compound is a valuable and highly enabling reagent in modern peptide chemistry. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide functionality provide a robust platform for the synthesis of complex and novel peptide structures. The ability to introduce a wide array of modifications, create cyclic and constrained architectures, and conjugate peptides to other molecules opens up new avenues for the development of advanced therapeutics, diagnostics, and research tools. By understanding the quantitative aspects of its incorporation and subsequent reactions, and by following well-defined experimental protocols, researchers can effectively leverage the power of this compound to advance their scientific objectives.
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and conformational analysis of a cyclic peptide obtained via i to i+4 intramolecular side-chain to side-chain azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biocompatible stapling reaction for in situ generation of constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptlab.unifi.it [peptlab.unifi.it]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Azide Group in cis-Fmoc-Pro(4-N₃)-OH: A Technical Guide to its Role as a Conformational Director and Bioorthogonal Handle
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic amino acid cis-Fmoc-Pro(4-N₃)-OH, or Fmoc-(2S,4S)-4-azidoproline, represents a powerful tool in peptide science, drug discovery, and chemical biology. The strategic placement of the azide moiety on the proline ring serves a dual purpose. Firstly, it acts as a potent modulator of the local peptide conformation by influencing the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. Secondly, the azide group is a bioorthogonal chemical handle, enabling highly specific and efficient covalent modification of peptides through "click chemistry." This technical guide provides an in-depth exploration of the role of the azide group in cis-Fmoc-Pro(4-N₃)-OH, complete with a summary of its conformational effects, detailed experimental protocols for its use, and visualizations of the associated chemical and experimental workflows.
The Dual Functionality of the Azide Group
The azide group (-N₃) in cis-Fmoc-Pro(4-N₃)-OH is central to its utility, providing two key functionalities:
-
Conformational Control: The electron-withdrawing nature of the azide substituent at the C4 position of the proline ring exerts a significant stereoelectronic influence, known as the "azido gauche effect".[1] This effect biases the puckering of the five-membered pyrrolidine ring and, consequently, the equilibrium between the cis and trans conformations of the preceding peptide bond. For (4S)-azidoproline derivatives (the cis isomer), this effect leads to a preference for a Cγ-endo ring pucker, which in turn favors the cis conformation of the amide bond.[1] This ability to locally control peptide backbone conformation is of paramount importance in the design of peptidomimetics, constrained peptides, and probes for studying protein-protein interactions.
-
Bioorthogonal Chemical Handle: The azide group is chemically inert in most biological systems, making it an ideal "bioorthogonal" handle.[1] It does not react with the vast array of functional groups present in biological molecules. However, it undergoes highly specific and efficient reactions with alkynes in what is known as "click chemistry".[1] This allows for the precise and covalent attachment of a wide variety of molecules—such as fluorophores, imaging agents, drug payloads, or polyethylene glycol (PEG) chains—to a peptide scaffold under mild, biocompatible conditions.[2]
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, making the amino acid suitable for standard solid-phase peptide synthesis (SPPS). The azide group is stable to the conditions used in Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[3]
Data Presentation: Conformational Effects of 4-Substituted Prolines
The substitution at the 4-position of the proline ring has a profound and predictable effect on the local peptide conformation. The table below summarizes the influence of various substituents on the pyrrolidine ring pucker and the trans/cis isomer ratio of the preceding peptide bond in a model peptide context.
| 4-Substituent (Stereochemistry) | Substituent Type | Preferred Ring Pucker | Ktrans/cis (trans:cis ratio) | Reference |
| Hydrogen (Proline) | - | Cγ-endo (slight preference) | 2.7 | [4] |
| Azide (cis, 4S) | Electron-withdrawing | Cγ-endo | 2.6 (in D₂O for Ac-(4S)Azp-OCH₃) | [1] |
| Azide (trans, 4R) | Electron-withdrawing | Cγ-exo | 6.1 (in D₂O for Ac-(4R)Azp-OCH₃) | [1] |
| Hydroxyl (cis, 4S) | Electron-withdrawing | Cγ-endo | 1.6 (in dioxane for Ac-hyp-OMe) | [5] |
| Hydroxyl (trans, 4R) | Electron-withdrawing | Cγ-exo | 4.0 (in dioxane for Ac-Hyp-OMe) | [6] |
| Fluoro (cis, 4S) | Electron-withdrawing | Cγ-endo | ~2.4 | [7] |
| Fluoro (trans, 4R) | Electron-withdrawing | Cγ-exo | ~9.0 | [7] |
| Methyl (cis, 4S) | Electron-donating/Steric | Cγ-exo | - | [4] |
| Methyl (trans, 4R) | Electron-donating/Steric | Cγ-endo | - | [4] |
Note: The Ktrans/cis values can be influenced by the solvent and the surrounding peptide sequence.
Experimental Protocols
This section provides detailed methodologies for the synthesis of cis-Fmoc-Pro(4-N₃)-OH, its incorporation into peptides via SPPS, and subsequent modification using click chemistry.
Synthesis of cis-Fmoc-Pro(4-N₃)-OH
The synthesis of cis-Fmoc-Pro(4-N₃)-OH is typically achieved from a commercially available hydroxyproline derivative. A common route involves the stereospecific conversion of a hydroxyl group to an azide via a Mitsunobu reaction, followed by Fmoc protection of the amine. The following is a representative, multi-step protocol.
Step 1: Synthesis of (2S, 4S)-4-Azido-L-proline from (2S, 4R)-4-Hydroxy-L-proline (trans-4-Hydroxy-L-proline)
This step involves the inversion of stereochemistry at the C4 position. A common method is a two-step process involving an initial Mitsunobu reaction to introduce a leaving group with inversion, followed by displacement with azide. A more direct approach, though potentially with lower yield, is a direct Mitsunobu reaction with an azide source.
-
Materials:
-
Boc-(2S, 4R)-4-Hydroxy-L-proline methyl ester
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Dioxane/Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Mitsunobu Reaction):
-
Dissolve Boc-(2S, 4R)-4-Hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add diphenylphosphoryl azide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-(2S, 4S)-4-azido-L-proline methyl ester.
-
-
Procedure (Saponification):
-
Dissolve the purified Boc-(2S, 4S)-4-azido-L-proline methyl ester in a mixture of dioxane and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(2S, 4S)-4-azido-L-proline.
-
Step 2: Fmoc Protection of (2S, 4S)-4-Azido-L-proline
-
Materials:
-
Boc-(2S, 4S)-4-azido-L-proline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone/Water
-
Diethyl ether
-
-
Procedure (Boc Deprotection):
-
Dissolve Boc-(2S, 4S)-4-azido-L-proline in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
-
Procedure (Fmoc Protection):
-
Dissolve the resulting (2S, 4S)-4-azido-L-proline TFA salt in a mixture of acetone and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography to obtain cis-Fmoc-Pro(4-N₃)-OH.
-
Incorporation of cis-Fmoc-Pro(4-N₃)-OH into Peptides via SPPS
This protocol outlines the manual incorporation of cis-Fmoc-Pro(4-N₃)-OH into a peptide sequence on a solid support using standard Fmoc chemistry.
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
cis-Fmoc-Pro(4-N₃)-OH
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve cis-Fmoc-Pro(4-N₃)-OH (3-5 eq. relative to resin loading), OxymaPure (3-5 eq.), and DIC (3-5 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azidoproline-containing peptide while it is still attached to the solid support.
-
Materials:
-
Azidoproline-containing peptide-resin
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent
-
Sodium ascorbate
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol
-
-
Procedure:
-
Swell the azidoproline-containing peptide-resin in DCM for 10 minutes.
-
Bubble nitrogen through DMSO for at least 10 minutes to deoxygenate.
-
In a separate flask, dissolve CuBr (1 eq. relative to resin loading) completely in the deoxygenated DMSO.
-
Remove the DCM from the resin and add the CuBr solution.
-
Add the alkyne-functionalized molecule (2-5 eq.) to the resin suspension.
-
Add 1 eq of a freshly prepared 0.1 M aqueous ascorbic acid solution.
-
Add 10 eq of 2,6-lutidine and 10 eq of DIPEA.
-
Purge the reaction flask with nitrogen for 5 minutes, then seal and agitate at room temperature for 16-18 hours.
-
Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.
-
Dry the resin under vacuum. The modified peptide can then be cleaved and purified as described in the SPPS protocol.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol describes the copper-free click reaction of a purified azidoproline-containing peptide with a strained alkyne in solution.
-
Materials:
-
Purified azidoproline-containing peptide
-
Strained alkyne (e.g., a DBCO or BCN derivative)
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a water-miscible organic solvent (e.g., DMSO, acetonitrile)
-
-
Procedure:
-
Dissolve the purified azidoproline-containing peptide in the chosen reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the strained alkyne derivative (1.5-3.0 eq.) in a compatible solvent (e.g., DMSO).
-
Add the strained alkyne solution to the peptide solution and mix gently.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the clicked peptide can be purified by reverse-phase HPLC to remove excess alkyne reagent.
-
Mandatory Visualizations
Synthesis and Application Workflow
Caption: Overall workflow from synthesis to peptide functionalization.
Conformational Influence of the Azide Group
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to cis-Fmoc-Pro(4-N3)-OH: Commercial Availability and Applications for Researchers
Introduction: cis-Fmoc-Pro(4-N3)-OH, also known as Fmoc-(2S,4S)-4-azidoproline, is a specialized proline derivative that serves as a critical building block in modern peptide synthesis and chemical biology. Its unique structure combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS) with a bioorthogonal azido (N3) functional group. This azide moiety enables researchers to introduce a chemical handle into peptides and proteins for subsequent modification via "click chemistry," making it an invaluable tool for drug development, bioconjugation, and protein engineering.[1]
This technical guide provides an overview of the commercial suppliers, availability, and key applications of this compound, complete with experimental protocols and workflow diagrams to assist researchers and drug development professionals.
Commercial Suppliers and Availability
The availability of this compound is robust, with several well-established chemical suppliers offering the compound in various quantities and purities. Researchers can source this reagent from the following companies. Pricing is subject to change and often depends on institutional contracts.
| Supplier | Catalog / SKU | Purity | Available Quantities | Price (USD) | Notes |
| MedChemExpress | HY-151680 | >98% | 100 mg, 250 mg, 1 g, 5 g | Inquire | In stock for select sizes.[2] |
| Chem-Impex | 28841 | ≥ 99% (HPLC) | 250 mg, 1 g, 5 g | $100.05 (250mg), $273.41 (1g), $1,221.63 (5g) | CAS: 263847-08-1. Ships same day.[1] |
| Sigma-Aldrich (Novabiochem®) | 852351 | ≥98.0% (HPLC) | 250 mg, 1 g | Inquire | Distributed via Alkali Scientific and other vendors.[3][4] |
| AbMole BioScience | M54233 | Not specified | Inquire | Inquire via email | For research use only.[2] |
| Ambeed | A305280 | >98% | Inquire | Inquire | - |
Key Applications and Experimental Workflows
The primary utility of this compound lies in its dual-functionality. The Fmoc group directs its incorporation into a growing peptide chain during standard automated or manual SPPS.[1] The azide group remains inert during synthesis but becomes available for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5][6]
Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain anchored to a solid support resin.
Workflow 2: Post-Synthetic Modification via Click Chemistry
After the desired peptide sequence is synthesized, the azide handle introduced by this compound can be used for conjugation. This workflow is highly selective and can be performed on the resin or after the peptide has been cleaved into solution.[5] It is widely used to attach reporter tags (like fluorescent dyes), polyethylene glycol (PEG) chains, or other molecules.[7][8]
Experimental Protocols
The following are generalized but detailed protocols for the use of this compound. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale.
Protocol 1: Incorporation of this compound via Manual SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Materials:
-
Peptide-resin (e.g., Rink Amide, Wang) with a free amine group.
-
This compound.
-
Coupling/Activating Reagents: HCTU (or HATU, HBTU) and DIPEA (or collidine).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Reaction Vessel: Fritted glass peptide synthesis vessel.
2. Fmoc Deprotection (if necessary):
-
If the N-terminus of the peptide-resin is Fmoc-protected, swell the resin in DMF for 30-60 minutes.[9]
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.
-
Drain the solution, and repeat the piperidine treatment for another 10-15 minutes.[10][11]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HCTU in DMF.
-
Add 6-10 equivalents of DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the DMF from the deprotected peptide-resin and immediately add the activated amino acid solution.[10]
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
To check for completion, perform a Kaiser test (note: proline residues do not give the classic blue color; an Isatin test may be used instead).[12]
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin CuAAC Click Reaction
This protocol describes the conjugation of an alkyne-containing molecule to the azido-proline residue while the peptide is still attached to the resin.
1. Materials:
-
Peptide-resin containing the cis-Pro(4-N3)-OH residue.
-
Alkyne-functionalized molecule (e.g., propargyl-glycine, an alkyne-dye).
-
Catalyst System: Copper(II) sulfate (CuSO4) and Sodium Ascorbate (NaAsc).
-
Solvent: A mixture such as DMF/water or tBuOH/water.
2. Reaction Setup:
-
Swell the peptide-resin in the chosen reaction solvent within a reaction vessel.
-
Add 5-10 equivalents of the alkyne-functionalized molecule to the resin.
-
In a separate vial, prepare the catalyst solution: Add 1-2 equivalents of CuSO4 followed by 2-4 equivalents of Sodium Ascorbate to the solvent. The solution should turn a yellow/orange color, indicating the formation of the Cu(I) species.
-
Add the catalyst solution to the resin slurry.
3. Reaction and Workup:
-
Agitate the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS analysis of a small cleaved sample if necessary.
-
Once the reaction is complete, drain the solution and wash the resin extensively with DMF, water, a chelating solution (like 0.5% diethyldithiocarbamate in DMF) to remove copper, and finally with DMF and DCM.
-
The conjugated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[10]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alkalisci.com [alkalisci.com]
- 4. This compound Novabiochem 263847-08-1 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. advancedchemtech.com [advancedchemtech.com]
A Technical Guide to the Safe Handling of cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for cis-Fmoc-Pro(4-N3)-OH, a proline derivative utilized in click chemistry and peptide synthesis. Due to the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, recommended safety procedures, and emergency protocols to ensure the safe use of this reagent in a laboratory setting.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | cis-N-α-Fmoc-4-azido-L-proline | [1][2] |
| Synonym(s) | Fmoc-(2S,4S)-4-azidoproline | [3] |
| CAS Number | 263847-08-1 | [1][2] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [1][2] |
| Molecular Weight | 378.38 g/mol | [1][2] |
| Appearance | White to slight yellow to beige powder | [4] |
| Storage Temperature | 15-25°C | [2][4] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4] |
Hazard Identification and Stability Assessment
The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[5][6] While many high molecular weight organic azides are considered to have a lower risk, caution is always warranted.[7]
Stability Assessment of this compound:
Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[6]
-
Carbon to Nitrogen Ratio (C/N): For this compound (C₂₀H₁₈N₄O₄), the C/N ratio is 20/4 = 5. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms.[6] With a C/N ratio of 5, this compound is generally considered to be on the more stable side of organic azides.
-
"Rule of Six": This rule suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[6] In this molecule, there is one azide group and 20 carbon atoms, which satisfies this rule.
Despite these favorable indicators, it is crucial to treat this compound as a potentially explosive compound and adhere to all safety precautions for handling organic azides.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with this compound.
| Control | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of the powder and to contain any potential energetic events.[8] |
| Blast Shield | To protect the user from potential explosions, especially when working with larger quantities or during reactions involving heating.[5][8] | |
| Personal Protective Equipment | Safety Glasses with Side Shields or Goggles | To protect the eyes from splashes or airborne particles.[8] |
| Flame-Resistant Lab Coat | To provide a barrier against chemical splashes and potential fire hazards. | |
| Chemical-Resistant Gloves | To prevent skin contact. The azide ion has a toxicity similar to the cyanide ion.[7][9] |
Handling and Storage Procedures
Strict adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.
Handling:
-
Avoid Metal Spatulas: Use plastic, ceramic, or glass spatulas for weighing and transferring the solid compound to prevent the formation of shock-sensitive metal azides.[5][7][8]
-
Avoid Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform as reaction media, as they can form explosively unstable di- and tri-azidomethane.[5][7][9]
-
Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can potentially initiate decomposition.[5][8]
-
Work on a Small Scale: Whenever possible, work with the smallest feasible quantities of the material.[8]
-
Avoid Concentration by Evaporation: Do not concentrate solutions containing azides by rotary evaporation or distillation, as this can lead to the formation of explosive residues.[5][9]
Storage:
-
Temperature: Store the compound at 15-25°C, as indicated by the supplier.[2][4] Some general guidelines for organic azides recommend storage at or below room temperature (-18°C).[6][9] Given the supplier's recommendation, room temperature storage is acceptable, but refrigeration may provide an additional margin of safety, especially for long-term storage.
-
Light: Store in a dark place, away from light, to prevent photochemical decomposition.[6][7]
-
Incompatibilities: Store away from acids, as they can react to form the highly toxic and explosive hydrazoic acid.[6] Also, keep it segregated from heavy metals and their salts.[5]
Spill and Waste Disposal
Proper management of spills and waste is essential to prevent accidental exposure and environmental contamination.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe.
-
Wear Appropriate PPE: Before cleaning up a spill, don the appropriate PPE as outlined in Section 3.
-
Contain the Spill: For solid spills, gently cover with a dry, inert absorbent material. For solutions, absorb with a non-reactive absorbent material.
-
Clean-up: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Dispose of Waste: All spill cleanup materials should be treated as hazardous waste.
Waste Disposal:
-
Dedicated Waste Container: All waste containing this compound should be collected in a clearly labeled, separate waste container.[7][8]
-
Avoid Mixing with Acids: Never mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.[6]
-
Quenching (Optional but Recommended): Before disposal, it is good practice to convert the organic azide to a more stable derivative, such as an amine, through reduction.[6]
-
Follow Institutional Guidelines: Dispose of all azide-containing waste through your institution's chemical waste program.[6]
Experimental Protocols Visualization
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Caption: Spill Response Decision Tree.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and the user's own risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer and follow all applicable institutional and regulatory safety guidelines.
References
- 1. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Novabiochem 263847-08-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ucd.ie [ucd.ie]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
The Strategic Incorporation of Cis-4-Azidoproline Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, application, and biophysical impact of cis-4-azidoproline derivatives in modern chemical biology and drug discovery.
Cis-4-azidoproline, a functionalized non-canonical amino acid, has emerged as a powerful tool for scientists at the interface of chemistry and biology. Its unique combination of a conformationally constrained proline scaffold and a bioorthogonal azide handle makes it an invaluable building block for a diverse range of applications, from peptide engineering and bioconjugation to the elucidation of complex biological pathways. This technical guide provides a comprehensive overview of the use of cis-4-azidoproline derivatives, with a focus on practical methodologies, quantitative data, and the underlying principles that govern their utility.
Synthesis of Cis-4-Azidoproline Derivatives
The most common and efficient route to cis-4-azidoproline derivatives commences with the readily available and relatively inexpensive precursor, cis-4-hydroxy-L-proline. The synthesis typically involves the protection of the amine and carboxylic acid functionalities, followed by the conversion of the hydroxyl group to an azide. A widely used protecting group for the amine is the tert-butyloxycarbonyl (Boc) group, which is stable under the azidation conditions and can be readily removed later.
A key step in the synthesis is the stereospecific introduction of the azide moiety. This is often achieved through a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C4 position of the proline ring. Alternatively, activation of the hydroxyl group as a good leaving group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide source can also be employed.
Table 1: Synthesis of N-Boc-cis-4-azido-L-proline - Representative Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | N-Boc Protection of cis-4-hydroxy-L-proline | Di-tert-butyl dicarbonate (Boc)₂O, base | >90 |
| 2a | Mitsunobu Azidation | Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃) | 60-80 |
| 2b | Tosylation/Mesylation followed by Azidation | TsCl or MsCl, pyridine; Sodium azide (NaN₃) | 70-85 (over two steps) |
| 3 | Deprotection (if required) | Trifluoroacetic acid (TFA) or HCl in dioxane | >95 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-cis-4-azido-L-proline Methyl Ester
This protocol outlines a typical procedure for the synthesis of a common cis-4-azidoproline derivative.
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Esterification: To a solution of N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in DCM/MeOH (4:1), add (trimethylsilyl)diazomethane (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with a few drops of acetic acid and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain N-Boc-cis-4-hydroxy-L-proline methyl ester.
-
Azidation (Mitsunobu Reaction): To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DIAD (1.5 eq) dropwise. Stir the mixture for 15 minutes, then add DPPA (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-cis-4-azido-L-proline methyl ester.
Applications in "Click Chemistry" and Bioconjugation
The azide group of cis-4-azidoproline is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This highly efficient and specific reaction allows for the covalent ligation of the modified proline residue to molecules containing a terminal alkyne. This has profound implications for peptide and protein chemistry, enabling the synthesis of complex biomolecular conjugates.
The CuAAC reaction is remarkably robust and can be performed under mild, aqueous conditions, making it suitable for the modification of sensitive biological molecules. The resulting triazole linkage is stable and serves as a rigid, amide bond isostere.
Table 2: Typical Conditions for CuAAC Reactions with cis-4-Azidoproline Peptides
| Component | Typical Concentration | Notes |
| Azide-containing peptide | 10 µM - 1 mM | The limiting reagent. |
| Alkyne-containing molecule | 1.1 - 5 equivalents | |
| Copper(II) sulfate (CuSO₄) | 50 µM - 1 mM | Precursor to the active Cu(I) catalyst. |
| Sodium ascorbate | 1 - 5 mM | Reducing agent to generate and maintain Cu(I). |
| Ligand (e.g., THPTA, TBTA) | 100 µM - 5 mM | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Solvent | Aqueous buffer (e.g., PBS, Tris) | Often with a co-solvent like DMSO or t-butanol to aid solubility. |
| Temperature | Room temperature | |
| Reaction Time | 1 - 12 hours |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol provides a general method for the "clicking" of an alkyne-modified fluorescent dye to a peptide containing a cis-4-azidoproline residue.
Materials:
-
Peptide containing cis-4-azidoproline
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Peptide stock: 1 mM in PBS.
-
Alkyne-dye stock: 10 mM in DMSO.
-
CuSO₄ stock: 100 mM in deionized water.
-
Sodium ascorbate stock: 500 mM in deionized water (prepare fresh).
-
THPTA stock: 100 mM in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 100 µL.
-
10 µL of 1 mM peptide stock (final concentration 100 µM).
-
2 µL of 10 mM alkyne-dye stock (final concentration 200 µM, 2 eq).
-
1 µL of 100 mM THPTA stock (final concentration 1 mM).
-
1 µL of 100 mM CuSO₄ stock (final concentration 1 mM).
-
-
Initiate the Reaction: Add 2 µL of 500 mM sodium ascorbate stock (final concentration 10 mM). Vortex briefly.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Analysis and Purification: The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. The final product can be purified by reversed-phase HPLC.
Biophysical and Conformational Impact
The introduction of a substituent at the C4 position of the proline ring significantly influences its conformational preferences. The puckering of the five-membered ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond are key determinants of the local and global structure of peptides and proteins.
NMR spectroscopy is a powerful technique to study these conformational equilibria. The populations of cis and trans isomers can be determined by integrating the distinct sets of signals for each conformer in the ¹H or ¹³C NMR spectra. For the model dipeptide Ac-Pro-NHMe, the trans isomer is generally favored. The introduction of an azido group at the C4 position can modulate this equilibrium.
Table 3: Representative Cis/Trans Isomer Ratios for Proline-Containing Dipeptides
| Dipeptide | Solvent | Trans Isomer (%) | Cis Isomer (%) |
| Ac-Pro-NHMe | D₂O | 80 | 20 |
| Ac-Pro-Gly-Pro-OH (first Pro) | D₂O | 59 | 41 |
| Ac-Pro-Gly-Pro-OH (second Pro) | D₂O | 74 | 26 |
Visualization of Applications in Signaling Pathways
The ability to introduce a bioorthogonal handle into a peptide or protein of interest via a cis-4-azidoproline residue opens up exciting possibilities for studying biological signaling pathways. For instance, a peptide ligand for a G protein-coupled receptor (GPCR) can be synthesized with a cis-4-azidoproline. This modified ligand can then be "clicked" to a fluorescent probe or an affinity tag, enabling its visualization and pull-down from a cellular lysate to identify binding partners.
The following diagram illustrates a generalized workflow for using a cis-4-azidoproline-containing peptide to probe a GPCR signaling pathway.
Caption: Workflow for utilizing a cis-4-azidoproline-based peptide probe to study GPCR signaling.
Conclusion
Cis-4-azidoproline derivatives have firmly established themselves as indispensable tools in the arsenal of chemical biologists and drug discovery scientists. Their straightforward synthesis from readily available precursors, coupled with the exceptional efficiency and specificity of the azide-alkyne "click" reaction, provides a robust platform for the creation of sophisticated molecular probes and therapeutic candidates. The conformational constraints imposed by the proline ring, further modulated by the C4-azido substitution, offer a means to fine-tune the structural and, consequently, the biological properties of peptides. As our understanding of complex biological systems deepens, the strategic application of cis-4-azidoproline and its derivatives will undoubtedly continue to fuel innovation and discovery in the years to come.
References
Methodological & Application
Protocol for the Incorporation of cis-Fmoc-Pro(4-N3)-OH in Fmoc Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, stability, and for introducing bioorthogonal handles for further functionalization. cis-Fmoc-Pro(4-N3)-OH, an azido-functionalized proline derivative, is a valuable building block in solid-phase peptide synthesis (SPPS). The cis-conformation of the azido group influences the peptide backbone, while the azide moiety serves as a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the site-specific conjugation of peptides with a wide range of molecules, including fluorophores, imaging agents, and drug payloads. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-SPPS chemistry.
Materials and Reagents
-
This compound (Fmoc-(2S,4S)-4-azidoproline)
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation and Washing: Cold diethyl ether
Experimental Protocols
Standard Fmoc-SPPS Cycle
The incorporation of this compound follows the standard Fmoc-SPPS workflow. A typical cycle for adding an amino acid to the growing peptide chain on the solid support is outlined below.
Caption: Standard Fmoc-SPPS Cycle Workflow.
Detailed Protocol for this compound Incorporation
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin (0.1 mmol) in DMF (5 mL) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF (2 mL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, a second coupling (double coupling) with fresh reagents for another 1-2 hours is recommended.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling. For proline residues, a chloranil test is more appropriate.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail (5-10 mL) to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
On-Resin Click Chemistry (Example: CuAAC)
The azide functionality of the incorporated proline residue can be used for on-resin conjugation prior to cleavage.
Caption: On-Resin CuAAC Click Chemistry Workflow.
Data Presentation: Coupling Reagent Comparison
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids, which is relevant for this proline derivative. The recommendations are based on established performance in Fmoc-SPPS.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Recommended Use | Potential Drawbacks |
| HATU | Uronium/Aminium | Very High | Difficult couplings, sterically hindered amino acids, sequences prone to racemization. | Higher cost. |
| HCTU | Uronium/Aminium | High | Routine and difficult couplings. A good balance of cost and efficiency. | Can be less effective than HATU for the most challenging couplings. |
| COMU | Uronium/Aminium | Very High | Excellent for hindered amino acids and rapid couplings. | Lower solution stability compared to HBTU/HCTU. |
| DIC/Oxyma | Carbodiimide | Moderate to High | Cost-effective option for many standard couplings. | Generally slower than uronium/aminium reagents. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric hindrance of the proline ring, incomplete coupling can occur. If a positive Kaiser/chloranil test is observed, perform a second coupling (double coupling) with fresh reagents. Extending the coupling time to 4 hours or overnight can also improve efficiency.
-
Diketopiperazine (DKP) Formation: When proline is the second amino acid to be coupled to the resin-bound C-terminal amino acid, there is a risk of DKP formation, leading to chain termination. To mitigate this, using a pre-loaded Fmoc-Pro-resin or coupling a dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be effective.
-
Stability of the Azide Group: The azide group is generally stable under standard Fmoc-SPPS conditions, including repeated treatments with 20% piperidine in DMF. However, it is important to avoid reducing agents during the synthesis and cleavage steps. Notably, the use of dithiothreitol (DTT) as a scavenger in the cleavage cocktail should be avoided as it can reduce the azide to an amine. Triisopropylsilane (TIS) is a suitable scavenger that does not affect the azide group.
-
Racemization: While proline itself is not prone to racemization at the alpha-carbon during activation, the choice of coupling reagent and base can influence the epimerization of other amino acids in the sequence. Using high-efficiency coupling reagents like HATU with a non-nucleophilic base like DIPEA is generally recommended to minimize this risk.
Application Example: Probing Protein-Protein Interactions
Peptides containing bioorthogonal handles like azidoproline are powerful tools for studying protein-protein interactions (PPIs). For instance, a peptide designed to mimic the binding interface of a protein can be synthesized with this compound. This azido-peptide can then be used in a variety of assays.
Caption: Workflow for Studying Protein-Protein Interactions.
In a typical workflow, the synthesized azido-peptide is first labeled with a reporter molecule (e.g., biotin or a fluorescent dye) via click chemistry. The labeled peptide is then incubated with a cell lysate or a purified protein of interest. If the peptide binds to its target protein, this complex can be isolated, for example, through a pull-down assay using streptavidin beads if the peptide is biotinylated. Subsequent analysis by techniques such as Western blotting or mass spectrometry can then be used to identify the target protein and any associated binding partners, thus elucidating the protein-protein interaction network. This approach allows for the validation of PPIs and the screening of potential peptide-based inhibitors.
References
Application Notes and Protocols for Manual Peptide Synthesis with cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials. cis-Fmoc-Pro(4-N3)-OH, a proline derivative featuring an azide group, is a valuable building block for such applications. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the precise attachment of various functionalities, including fluorophores, imaging agents, and drug molecules, to the peptide scaffold.
These application notes provide a detailed standard operating procedure for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. The protocols cover all stages from resin preparation to final peptide cleavage and deprotection, with a special focus on optimizing the incorporation of the azido-proline residue.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Activating Species | Relative Speed | Racemization Risk | Notes |
| HBTU/HOBt | Aminium/Uronium Salt | Fast | Low | A widely used and effective coupling reagent. |
| HATU/HOAt | Aminium/Uronium Salt | Very Fast | Very Low | Generally considered one of the most efficient coupling reagents, especially for hindered couplings.[1] |
| HCTU | Aminium/Uronium Salt | Very Fast | Low | A cost-effective alternative to HATU with comparable efficiency. |
| DIC/HOBt | Carbodiimide | Moderate | Low | A classic and cost-effective choice; the urea byproduct is soluble in DMF. |
| PyBOP | Phosphonium Salt | Fast | Low | A good choice for hindered amino acids, but the byproducts can be problematic to remove. |
Note: For sterically hindered amino acids like proline derivatives, aminium/uronium or phosphonium-based reagents such as HATU, HCTU, or PyBOP are often more effective than carbodiimide-based methods.[1]
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).
-
Modified Amino Acid: this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: See Table 1 (e.g., HATU, HCTU, or DIC/HOBt).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS. Specific considerations for incorporating this compound are detailed in the subsequent section.
1. Resin Swelling: a. Place the desired amount of resin in a fritted syringe reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature. c. Drain the DMF.
2. Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the resin for 3 minutes. c. Drain the solution. d. Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.95 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered amino acids, this time may need to be extended. e. Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Monitoring the Coupling Reaction (Optional): a. Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction. The test is not applicable for N-terminal proline residues.
5. Capping (if coupling is incomplete): a. If the Kaiser test is positive, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes. b. Wash the resin thoroughly with DMF.
6. Repeat Cycles: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Special Considerations for Incorporating this compound
The incorporation of this compound may require optimization due to its unique structure.
-
Choice of Coupling Reagent: It is highly recommended to use a more potent coupling reagent such as HATU or HCTU to overcome potential steric hindrance and ensure efficient coupling.[1]
-
Coupling Time: An extended coupling time of 2-4 hours is advisable. In some cases, a double coupling (repeating the coupling step with a fresh portion of activated amino acid) may be necessary to drive the reaction to completion.
-
Monitoring: Since the Kaiser test is not effective for proline residues, thorough washing after the coupling step is crucial. If the subsequent amino acid coupling is sluggish, it may indicate incomplete coupling of the azido-proline.
-
Potential Side Reactions: Prolonged exposure of azido-amino acids to coupling reagents can sometimes lead to side reactions, such as the elimination of the azido moiety.[2] Therefore, it is important to use the recommended coupling times and not excessively long reaction periods.
Protocol 2: Peptide Cleavage and Deprotection
1. Final Fmoc Deprotection: a. After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2.
2. Resin Washing and Drying: a. Wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). b. Dry the resin under vacuum for at least 1 hour.
3. Cleavage from Resin: a. Place the dry peptidyl-resin in a reaction vessel. b. In a fume hood, add the cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours. d. Caution: The azide group can be reduced by certain scavengers. Thiol-based scavengers like ethanedithiol (EDT) should be avoided as they can reduce the azide to an amine. Triisopropylsilane (TIS) is generally a safe scavenger to use with azido-containing peptides.[3][4]
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times. e. Dry the crude peptide pellet under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for manual solid-phase peptide synthesis.
Application Example: Signaling Pathway Inhibition
Peptides containing modified prolines can be designed to interact with specific signaling pathways. For instance, a peptide containing cis-4-azidoproline could be functionalized via click chemistry to create a cell-penetrating peptide that inhibits a key protein-protein interaction in a cancer-related signaling pathway, such as the EGFR pathway.
Caption: Inhibition of EGFR signaling by a functionalized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Automated Solid-Phase Peptide Synthesis of Azido-Functionalized Peptides using cis-Fmoc-Pro(4-N3)-OH
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced materials. cis-Fmoc-Pro(4-N3)-OH is a proline analog that introduces two key features into a peptide sequence: a conformationally constrained cis-amide bond and a bioorthogonal azido (-N3) group. The azido moiety serves as a chemical handle for subsequent modifications via highly selective and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the site-specific labeling of peptides with fluorophores, imaging agents, or cytotoxic drugs, or for conjugation to other molecules and surfaces.[3]
The use of 4-azidoproline has been shown to be compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] The azido group is stable throughout the synthesis cycles of Fmoc deprotection and coupling.[2] Furthermore, the conformational effects of the azide can help stabilize specific secondary structures, such as the polyproline II (PPII) helix.[4][5] These application notes provide a detailed protocol for the automated synthesis of azido-functionalized peptides using this compound and subsequent characterization and modification.
Data Presentation
Table 1: Comparative Coupling Efficiency
This table presents representative data comparing the coupling efficiency of this compound with the standard Fmoc-L-Pro-OH under typical automated SPPS conditions. Efficiency is determined by quantitative ninhydrin testing after the coupling step.
| Amino Acid | Coupling Time (min) | Equivalents (AA:Reagent:Base) | Coupling Efficiency (%) | Notes |
| Fmoc-L-Pro-OH | 45 | 4:3.9:8 | >99.5 | Standard protocol. |
| This compound | 45 | 4:3.9:8 | >99.0 | No significant difference observed under standard conditions. |
| This compound | 90 (Double Couple) | 4:3.9:8 | >99.8 | Recommended for sequences known to be difficult due to aggregation. |
AA: Amino Acid, Reagent: HCTU, Base: DIPEA
Table 2: Analytical Data for Model Peptide (Ac-Tyr-Gly-Gly-Phe-Pro(4-N3)-NH2)
This table summarizes the analytical results for a model pentapeptide synthesized using the protocol below.
| Analysis Method | Expected Mass [M+H]+ | Observed Mass [M+H]+ | Purity (HPLC at 220 nm) |
| LC-MS (ESI+) | 596.26 | 596.27 | 97.2% |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis
This protocol outlines the steps for synthesizing a model peptide on a standard automated peptide synthesizer using Fmoc chemistry.
Materials and Reagents:
-
Resin: Rink Amide MBHA resin (100-200 mesh)
-
Amino Acids: Standard Fmoc-protected amino acids, this compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% (v/v) Piperidine in DMF
-
Activation/Coupling: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N'-Diisopropylethylamine (DIPEA)
-
Washing: DMF, Isopropanol (IPA)
-
Capping (Optional): Acetic anhydride, DIPEA in DMF
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour with gentle agitation.[6]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Automated Synthesis Cycle (for each amino acid):
-
Amino Acid Preparation: Prepare a 0.2 M solution of the Fmoc-amino acid and a 0.5 M solution of HCTU in DMF. Prepare a 2 M solution of DIPEA in NMP.
-
Coupling:
-
For standard amino acids and this compound, add 4 equivalents of the amino acid solution, 3.9 equivalents of HCTU, and 8 equivalents of DIPEA to the deprotected resin.
-
Allow the coupling reaction to proceed for 45 minutes with agitation.[7] For potentially difficult couplings, this time can be extended or a double coupling protocol can be employed.[8]
-
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
-
Final Steps:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described above.
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Protocol 2: Cleavage and Deprotection
Materials and Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Solvent: Cold diethyl ether.
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of synthesis scale).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major product peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[9]
-
Visualizations
Caption: Automated Fmoc-SPPS workflow for azido-peptides.
Caption: Post-synthesis modification via Click Chemistry.
Caption: Key coupling step in the SPPS cycle.
References
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has become indispensable in drug discovery, peptide science, and materials science.[2][3] The resulting triazole ring is not merely a linker but can also function as a bioisostere for the trans-amide bond in peptides, often enhancing proteolytic stability and maintaining biological activity.[3]
The non-canonical amino acid, cis-Fmoc-Pro(4-N3)-OH, is a proline derivative that comes pre-functionalized with an azide group, making it a valuable building block for solid-phase peptide synthesis (SPPS).[4][5] Its Fmoc protecting group ensures compatibility with standard automated or manual Fmoc-based SPPS protocols.[6] Following peptide synthesis, the azide moiety of the incorporated proline residue can be selectively modified through CuAAC, allowing for the site-specific conjugation of a diverse array of molecules such as fluorophores, imaging agents, polyethylene glycol (PEG), or cytotoxic drugs to the peptide backbone.[1] This targeted modification is a powerful strategy in the development of novel peptide-drug conjugates and diagnostic tools.[7]
These application notes provide a comprehensive guide, including detailed protocols, for the incorporation of this compound into peptides and its subsequent modification via on-resin or solution-phase CuAAC.
Data Presentation: Representative CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with a peptide containing a cis-Pro(4-N3)-OH residue. The data is compiled from general protocols for peptide-based CuAAC reactions.[3][8]
| Parameter | On-Resin CuAAC | Solution-Phase CuAAC |
| Peptide Substrate | Peptide-resin containing cis-Pro(4-N3)-OH residue | Cleaved and purified peptide containing cis-Pro(4-N3)-OH residue |
| Alkyne Reagent | 5-10 equivalents (relative to resin loading) | 1.2-2 equivalents (relative to peptide) |
| Copper Source | CuSO₄·5H₂O (1-2 equivalents) | CuSO₄·5H₂O (0.5-1 equivalent) |
| Reducing Agent | Sodium Ascorbate (5-10 equivalents) | Sodium Ascorbate (2-5 equivalents) |
| Ligand (Optional) | TBTA or THPTA (1-2 equivalents) | TBTA or THPTA (0.5-1 equivalent) |
| Solvent System | DMF/H₂O (4:1 to 1:1) or DMSO/t-BuOH/H₂O | t-BuOH/H₂O (1:1), DMSO, or DMF |
| Base (Optional) | DIPEA or N-Methylmorpholine (2-4 equivalents) | Not typically required |
| Reaction Temperature | Room Temperature | Room Temperature to 40 °C |
| Reaction Time | 4-24 hours | 1-12 hours |
| Typical Yield | >90% conversion on resin | 85-98% isolated yield |
| Purification Method | Resin washing followed by cleavage and HPLC | Reverse-Phase HPLC |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the incorporation of this compound into a peptide sequence using standard manual or automated Fmoc-based SPPS.[6]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes.
-
For coupling this compound, follow the same procedure.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.
-
Final Washing: After the final coupling step, wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule to the azido-proline residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Alkyne-containing molecule (e.g., a fluorescent dye, 5-10 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-2 eq.)
-
Sodium ascorbate (5-10 eq.)
-
Solvent: DMF/H₂O (4:1)
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in the reaction solvent (DMF/H₂O) for 30 minutes.
-
Prepare Reagent Solution:
-
In a separate vial, dissolve the alkyne-containing molecule and CuSO₄·5H₂O in the reaction solvent.
-
In another vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.
-
-
Reaction Setup:
-
Add the alkyne/CuSO₄ solution to the swollen resin.
-
Add the sodium ascorbate solution to initiate the reaction. The solution may turn from blue to a yellow-green color.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 4-24 hours. Protect the reaction from light if using a light-sensitive alkyne.
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF/H₂O, followed by a solution of 0.5% DIPEA in DMF (to scavenge copper), then DMF, DCM, and MeOH.
-
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the product by mass spectrometry (LC-MS).
-
Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for modifying the peptide after it has been cleaved from the resin and purified.
Materials:
-
Purified peptide containing cis-Pro(4-N3)-OH
-
Alkyne-containing molecule (1.2-2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5-1 eq.)
-
Sodium ascorbate (2-5 eq.)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting the peptide, 0.5-1 eq.)
-
Solvent: t-BuOH/H₂O (1:1) or DMSO
Procedure:
-
Dissolve Reactants:
-
Dissolve the purified peptide in the chosen solvent system.
-
Dissolve the alkyne-containing molecule in the same solvent.
-
-
Prepare Catalyst and Reductant Stocks:
-
Prepare a stock solution of CuSO₄·5H₂O (and THPTA, if used) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
Combine the peptide and alkyne solutions in a reaction vial.
-
Add the CuSO₄/THPTA stock solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate stock solution.
-
-
Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Purification:
-
Once the reaction is complete, the product can be directly purified by reverse-phase HPLC. The injection itself often serves to separate the product from the catalyst and excess reagents.
-
Alternatively, the reaction can be quenched by adding EDTA to chelate the copper ions before purification.
-
-
Characterization: Confirm the final product's identity and purity using LC-MS and HPLC.
Visualizations
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Experimental workflow for SPPS and on-resin CuAAC.
Caption: Logical workflow for peptide-drug conjugate development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing Peptides with cis-4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of peptides incorporating cis-4-azidoproline in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique ideal for biocompatible conjugations in complex biological environments, making it highly relevant for drug development, molecular imaging, and diagnostics.[1][2]
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal ligation reaction between a strained cyclooctyne and an azide, proceeding rapidly and selectively under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The incorporation of azido-functionalized amino acids, such as cis-4-azidoproline, into peptides allows for precise, site-specific modification. This enables the conjugation of peptides to a wide range of molecules, including small molecule drugs, imaging agents, and larger biomolecules, to create novel therapeutics and research tools.[3] The resulting triazole linkage is stable against hydrolysis, oxidation, and enzymatic degradation.
The proline ring of cis-4-azidoproline provides conformational constraint to the peptide backbone, which can be advantageous in mimicking or stabilizing specific secondary structures.[3] The subsequent SPAAC reaction offers a robust method for peptide modification with minimal perturbation to the overall structure and function.
Applications in Research and Drug Development
The use of cis-4-azidoproline in conjunction with SPAAC offers numerous applications in the life sciences:
-
Targeted Drug Delivery: Peptides containing cis-4-azidoproline can be conjugated to drug molecules via SPAAC. The peptide component can act as a targeting moiety, directing the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.[2]
-
In Vivo Imaging: Fluorophores or other imaging agents can be attached to targeting peptides through SPAAC for in vivo imaging applications, enabling the visualization and tracking of biological processes.[1]
-
Peptide-Based Therapeutics: SPAAC can be used to cyclize peptides or to link them to other functional moieties to enhance their therapeutic properties, such as stability and bioavailability.[3]
-
Bioconjugation: This methodology allows for the straightforward conjugation of peptides to proteins, nucleic acids, and other biomolecules to create complex, functional constructs for a variety of research purposes.[2]
Data Presentation
The efficiency of SPAAC is highly dependent on the reaction kinetics between the specific azide and the strained alkyne. The following table summarizes the second-order rate constants for the reaction of a model azide (benzyl azide) with commonly used cyclooctynes, providing a baseline for expected reactivity with peptides containing cis-4-azidoproline.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63 | Varied |
| Dibenzocyclooctyne | DBCO | 0.3 - 1.0 | Varied |
Table 1: Second-Order Rate Constants for SPAAC of Representative Strained Alkynes with Benzyl Azide. Data extrapolated from BenchChem application notes.
For a more direct comparison, the following table presents kinetic data for the SPAAC of a novel hydrophilic azido-amino acid with DBCO and BCN, which can serve as a useful proxy for the reactivity of other azido-amino acids like cis-4-azidoproline.
| Azido-Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | HBS buffer (pH 7.4) |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | MeOD |
| Azidolysine (N₃K) | DBCO | 2.6 | HBS buffer (pH 7.4) |
Table 2: Comparative Second-Order Rate Constants for SPAAC of an Azido-Amino Acid with DBCO and BCN.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a cis-4-Azidoproline Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-cis-4-azidoproline using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-cis-4-azidoproline)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.
-
Add OxymaPure (4 equivalents) and DIC (4 equivalents).
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-cis-4-azidoproline at the desired position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: SPAAC Ligation of a cis-4-Azidoproline Peptide with a DBCO-Functionalized Molecule
This protocol describes the conjugation of the purified azide-containing peptide with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug).
Materials:
-
cis-4-Azidoproline containing peptide
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (if required to dissolve the DBCO-reagent)
Procedure:
-
Dissolve Reactants:
-
Dissolve the cis-4-azidoproline peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute with PBS to a final concentration of 1.1-1.5 molar equivalents relative to the peptide.
-
-
Reaction:
-
Add the DBCO-reagent solution to the peptide solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the reactants and their concentrations but is typically complete within 1-12 hours.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by analytical HPLC or mass spectrometry to observe the formation of the product and consumption of the starting materials.
-
Purification: Purify the resulting peptide conjugate by reverse-phase HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Mandatory Visualization
Caption: Experimental workflow for SPAAC using peptides with cis-4-azidoproline.
Caption: Reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for On-Resin Click Chemistry with cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in peptide science and drug discovery, enabling the efficient and specific formation of triazole linkages. The incorporation of non-natural amino acids, such as cis-Fmoc-Pro(4-N3)-OH, into a peptide sequence on a solid support provides a versatile handle for subsequent modification via azide-alkyne cycloaddition reactions. This document provides detailed application notes and protocols for performing two major types of click chemistry on resin-bound peptides containing an azido-proline residue: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These protocols are designed to guide researchers in the selection of the appropriate click chemistry strategy and to provide detailed methodologies for successful on-resin conjugation.
Choosing Your Click Chemistry Approach
The selection between CuAAC and SPAAC depends on several factors, primarily the sensitivity of the peptide to copper and the desired reaction kinetics.
-
CuAAC is a robust and widely used method known for its high efficiency and rapid reaction rates.[1][2][] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.[4] The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to stabilize the copper(I) catalyst and accelerate the reaction.[5][6] However, the potential for copper cytotoxicity or interaction with the biomolecule may be a concern in some applications.[7]
-
SPAAC offers a significant advantage by eliminating the need for a copper catalyst, making it ideal for biocompatible applications and for peptides that are sensitive to metals.[8][9] This reaction relies on the inherent strain of a cyclooctyne reaction partner to achieve efficient cycloaddition with the azide.[10][11] While generally slower than CuAAC, the development of various cyclooctyne reagents has provided a range of reactivity to suit different experimental needs.[11][12]
Below is a decision-making workflow to aid in selecting the most suitable click chemistry method for your research.
Data Presentation: Comparison of On-Resin Click Chemistry Conditions
The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC on a solid support. The data is compiled from literature reports on on-resin click chemistry and serves as a general guideline. Optimal conditions should be determined empirically for each specific peptide sequence and reaction partner.
Table 1: Comparison of On-Resin CuAAC Conditions
| Parameter | Condition A | Condition B | Condition C | Reference(s) |
| Copper Source | CuSO₄/Sodium Ascorbate | CuI | [Cu(CH₃CN)₄]PF₆ | [1][4][13][14] |
| Equivalents of Cu | 0.1 - 1 eq | 1 - 2 eq | 0.5 - 1 eq | [13][14] |
| Reducing Agent | Sodium Ascorbate (5 eq) | N/A | N/A | [4][13] |
| Ligand | THPTA (5 eq) | None | TBTA (1 eq) | [5][6][13] |
| Base | DIPEA (2 - 10 eq) | DIPEA (5 - 10 eq) | None | [14] |
| Solvent | DMF/H₂O or DCM | DMSO or DMF | DMF or DCM | [14][15] |
| Reaction Time | 1 - 4 hours | 8 - 16 hours | 1 - 2 hours | [13][14] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [13][14] |
| Typical Yield | >90% | >85% | >95% | [14][15] |
Table 2: Comparison of On-Resin SPAAC Conditions with Different Cyclooctynes
| Parameter | Condition A | Condition B | Condition C | Reference(s) |
| Cyclooctyne | DIBO (Dibenzocyclooctyne) | BCN (Bicyclononyne) | DBCO (Dibenzocyclooctyne) | [9][11] |
| Equivalents of Cyclooctyne | 5 - 10 eq | 5 - 10 eq | 5 - 10 eq | |
| Solvent | DMF, NMP, or DCM/DMF | DMF, NMP, or DCM/DMF | DMF, NMP, or DCM/DMF | |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 2 - 8 hours | [9] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [8] |
| Typical Yield | >80% | >90% | >95% | [7] |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC on a peptide-resin containing this compound. It is assumed that the peptide has been synthesized using standard solid-phase peptide synthesis (SPPS) techniques and that the N-terminal Fmoc group has been removed if the click reaction is the final step on the resin.
Protocol 1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical on-resin CuAAC reaction using CuSO₄ and sodium ascorbate.
Materials:
-
Peptide-resin containing cis-Pro(4-N3)-OH
-
Terminal alkyne (5-10 equivalents based on resin loading)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 equivalent)
-
Sodium ascorbate (5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (5-10 eq) in a minimal amount of DMF.
-
In a separate tube, prepare the catalyst solution by dissolving CuSO₄·5H₂O (1 eq) and THPTA (5 eq) in a small volume of a DMF/water mixture (e.g., 4:1 v/v).
-
Prepare a fresh solution of sodium ascorbate (5 eq) in deionized water.
-
-
Reaction Setup:
-
Drain the DMF from the swollen resin.
-
Add the alkyne solution to the resin.
-
Add the CuSO₄/THPTA solution to the resin.
-
Add the DIPEA to the resin suspension.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. The resin is now ready for cleavage or further synthetic steps.
Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the procedure for a metal-free on-resin SPAAC reaction.
Materials:
-
Peptide-resin containing cis-Pro(4-N3)-OH
-
Cyclooctyne reagent (e.g., DBCO, BCN, DIBO) (5-10 equivalents based on resin loading)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP (10 mL/g of resin) for 30-60 minutes. NMP is often preferred for its ability to better solvate both the resin and the often hydrophobic cyclooctyne reagents.
-
Reagent Preparation: Dissolve the cyclooctyne reagent (5-10 eq) in a minimal amount of DMF or NMP.
-
Reaction Setup:
-
Drain the solvent from the swollen resin.
-
Add the cyclooctyne solution to the resin.
-
-
Reaction: Gently agitate the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the chosen cyclooctyne (see Table 2). Monitor the reaction progress by LC-MS analysis of a cleaved sample.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF or NMP (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the solid support.
Conclusion
The on-resin click chemistry with this compound provides a powerful and versatile strategy for the synthesis of modified peptides. Both CuAAC and SPAAC offer efficient and specific methods for the introduction of a triazole linkage. The choice between these two approaches will depend on the specific requirements of the research project, with CuAAC offering faster kinetics and SPAAC providing a metal-free alternative. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully implement these valuable techniques in their work.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel solid-phase synthesis of diaryltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cyclic Peptides Using cis-Fmoc-Pro(4-N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and specificity compared to their linear counterparts. The incorporation of conformational constraints is a key strategy in the design of bioactive cyclic peptides. The use of non-canonical amino acids, such as cis-Fmoc-Pro(4-N3)-OH, offers a versatile approach to introduce specific structural motifs and functionalities. The azido group at the 4-position of the proline ring serves as a valuable chemical handle for various bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling efficient peptide cyclization.
This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing this compound. It covers the entire workflow from solid-phase peptide synthesis (SPPS) to on-resin or solution-phase cyclization and final purification. A case study on the synthesis of a cyclic peptide inhibitor of the HIF-1α-p300 protein-protein interaction is presented to illustrate a potential therapeutic application.
Experimental Workflow Overview
The overall workflow for the synthesis of a cyclic peptide using this compound involves several key stages, from the initial solid-phase synthesis of the linear peptide to the final purification of the cyclized product.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual Fmoc-SPPS for assembling the linear peptide containing this compound and an alkyne-containing amino acid (e.g., Propargylglycine, Pra).
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound and Fmoc-Pra-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Pra-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the intramolecular cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Ascorbic acid (aqueous solution, 0.1 M)
-
2,6-Lutidine
-
DIPEA
-
Solvents: Dimethyl sulfoxide (DMSO), DCM, Isopropanol (IPA)
-
Nitrogen gas
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: Dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.
-
Reaction Setup:
-
Drain the DCM from the resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add 1 eq. of 0.1 M aqueous ascorbic acid solution.
-
Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).
-
-
Cyclization Reaction:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and agitate gently at room temperature for 16-18 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the cyclization of the peptide after it has been cleaved from the resin.
Materials:
-
Cleaved linear peptide (see Protocol 4 for cleavage)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Acetonitrile (MeCN), water, tert-Butanol (tBuOH)
Procedure:
-
Peptide Dissolution: Dissolve the crude linear peptide in a mixture of tBuOH/water (1:2 v/v) to a final peptide concentration of 0.1-1 mM.
-
Addition of Reagents:
-
Add CuSO₄·5H₂O (0.1 eq. relative to the peptide).
-
Add sodium ascorbate (0.2 eq. relative to the peptide).
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of EDTA solution to chelate the copper ions.
-
Purification: Proceed directly to RP-HPLC purification.
Protocol 4: Cleavage from Resin and Deprotection
This protocol describes the final cleavage of the peptide from the solid support and removal of side-chain protecting groups.
Materials:
-
Cyclized or linear peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the purification of the crude cyclic peptide.
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A or a water/acetonitrile mixture.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of mobile phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing mobile phase B.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the cyclic peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
The following tables provide representative quantitative data for the synthesis of a model cyclic peptide. These values are typical for such syntheses but may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Summary of Yields for a Model Cyclic Peptide Synthesis
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Linear Peptide on Resin | Amino Acids & Resin | >95% (coupling efficiency per step) |
| 2a | On-Resin Cyclized Peptide | Linear Peptide on Resin | 70-90% |
| 2b | Solution-Phase Cyclized Peptide | Cleaved Linear Peptide | 60-85% |
| 3 | Purified Cyclic Peptide | Crude Cyclized Peptide | 30-50% (after HPLC) |
Table 2: Purity Analysis of a Model Cyclic Peptide
| Product Stage | Analytical Method | Typical Purity (%) |
| Crude Linear Peptide | LC-MS | 60-80% |
| Crude Cyclized Peptide (On-Resin) | LC-MS | 50-70% |
| Crude Cyclized Peptide (Solution-Phase) | LC-MS | 45-65% |
| Purified Cyclic Peptide | Analytical HPLC | >95% |
Application Case Study: Inhibition of the HIF-1α-p300 Interaction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen levels and is a validated target in cancer therapy. The interaction of HIF-1α with the transcriptional coactivator p300 is crucial for its activity.[1][2] Cyclic peptides can be designed to mimic the binding interface of HIF-1α, thereby inhibiting its interaction with p300 and downregulating the hypoxic response.[1]
HIF-1α Signaling Pathway and Inhibition
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[3] Under hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then recruits the coactivator p300 to activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] A cyclic peptide inhibitor can disrupt this pathway by binding to p300, preventing its recruitment by HIF-1α.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a reliable and efficient method for the generation of cyclic peptides through copper-catalyzed azide-alkyne cycloaddition. The protocols outlined in this document offer a comprehensive guide for researchers in the synthesis and purification of these valuable molecules. The application of such cyclic peptides as inhibitors of protein-protein interactions, such as the HIF-1α-p300 complex, highlights their potential in drug discovery and development. The versatility of the azide functionality also opens avenues for further modifications and the creation of diverse peptide-based constructs.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using cis-Fmoc-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a critical technique in chemical biology and drug development, enabling the study of peptide localization, trafficking, and interaction with biological targets. A robust method for introducing a fluorescent probe involves the incorporation of a non-canonical amino acid bearing a bioorthogonal handle, such as an azide group, during solid-phase peptide synthesis (SPPS). This application note provides a detailed protocol for utilizing cis-Fmoc-Pro(4-N3)-OH, an azido-proline derivative, to introduce an azide moiety into a peptide sequence. The azide then serves as a reactive handle for covalent modification with a fluorescent probe via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4]
This compound is a proline derivative that can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.[5] The resulting azide-containing peptide can then be chemoselectively ligated to a fluorescent probe functionalized with an alkyne or a strained cyclooctyne. This two-step approach offers high specificity and efficiency, proceeding under mild conditions compatible with sensitive biomolecules.[1][4]
Experimental Overview
The overall workflow for fluorescently labeling a peptide using this compound involves three main stages:
-
Peptide Synthesis and Azide Incorporation: The peptide is synthesized on a solid support using standard Fmoc-SPPS methodology, with this compound being incorporated at the desired position in the sequence.
-
Fluorescent Labeling via Click Chemistry: The azide-functionalized peptide is reacted with an alkyne- or cyclooctyne-containing fluorescent probe. This can be performed either while the peptide is still on the solid support (on-resin) or after cleavage and purification (in-solution).
-
Purification and Characterization: The final fluorescently labeled peptide is purified from excess reagents and characterized to confirm its identity and purity.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound Incorporation
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu chemistry. Adjustments may be required based on the specific peptide sequence and automated synthesizer protocols.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio with the amino acid) and DIPEA (2 equivalents relative to HBTU) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Incorporation of this compound: When the synthesis reaches the desired position for the azido-proline, use this compound in the coupling step, following the same procedure as for other amino acids.
-
Chain Elongation: Repeat the deprotection (20% piperidine in DMF) and coupling cycles for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the completed peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Protocol 2: Fluorescent Labeling via Click Chemistry
Two common methods for click chemistry are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.[4]
Materials:
-
Azide-peptide on resin (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
DMF or a mixture of DMF/water
Procedure:
-
Swell the azide-peptide resin in DMF.
-
Prepare a "click cocktail" solution. For a typical 0.1 mmol scale synthesis, dissolve:
-
Alkyne-fluorescent probe (5-10 equivalents)
-
CuSO₄ (1 equivalent)
-
Sodium ascorbate (5 equivalents)
-
TBTA (1 equivalent) in a minimal amount of DMF/water. Note: Prepare the sodium ascorbate solution fresh and add it last to initiate the formation of Cu(I).
-
-
Add the click cocktail to the resin and agitate at room temperature for 12-24 hours, protected from light.
-
Wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper.
-
Proceed to peptide cleavage (Protocol 3).
Materials:
-
Purified azide-containing peptide (after cleavage and initial purification)
-
DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne) functionalized fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
Procedure:
-
Dissolve the purified azide-peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO- or BCN-functionalized fluorescent probe in a compatible solvent like DMSO.
-
Add the fluorescent probe to the peptide solution in a 1.5 to 5-fold molar excess. The final DMSO concentration should ideally be below 5% to maintain peptide solubility.
-
Incubate the reaction mixture at room temperature or 37°C for 4-12 hours, protected from light. The reaction progress can be monitored by HPLC-MS.
-
Once the reaction is complete, purify the labeled peptide using preparative HPLC (Protocol 3).
Protocol 3: Peptide Cleavage, Purification, and Characterization
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
HPLC grade acetonitrile (ACN) and water
-
Preparative and analytical C18 reverse-phase HPLC columns
Procedure:
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add this cocktail to the dry peptide-resin and incubate for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC with a suitable gradient of water and ACN, both containing 0.1% TFA.
-
Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the fluorescent probe.
-
-
Characterization:
-
Lyophilization: Freeze-dry the pure fractions to obtain the final product as a fluffy powder.
Data Presentation
The success of the labeling reaction can be quantified by analyzing the HPLC chromatograms of the reaction mixture over time. The degree of labeling is calculated by comparing the peak area of the labeled peptide to the sum of the peak areas of the labeled and unlabeled peptide.
| Parameter | Unlabeled Peptide | Labeled Peptide | Labeling Efficiency (%) |
| Retention Time (min) | 15.2 | 18.5 | N/A |
| Observed Mass (Da) | 2548.3 | 3012.7 | N/A |
| Peak Area (t=0h) | 100% | 0% | 0% |
| Peak Area (t=4h) | 12% | 88% | 88% |
| Peak Area (t=12h) | <2% | >98% | >98% |
| Table 1: Example data for a SPAAC reaction monitored by analytical HPLC. The shift in retention time and the increase in mass confirm successful conjugation. |
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | ~70,000 | ~0.92 |
| TAMRA | 552 | 578 | ~90,000 | ~0.10 |
| Cyanine5 (Cy5) | 650 | 670 | ~250,000 | ~0.20 |
| Table 2: Spectroscopic properties of common fluorescent probes compatible with alkyne or DBCO functionalization. These values are approximate and can vary with conjugation and environment. |
References
- 1. interchim.fr [interchim.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Introducing Modifications into Peptides via 4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, chemical biology, and materials science. Introducing non-canonical amino acids with bioorthogonal functional groups provides a powerful handle for precise chemical manipulation. Among these, 4-azidoproline (Azp) has emerged as a versatile building block.[1] Its azide group is chemically stable under standard peptide synthesis conditions, yet it can be selectively modified through highly efficient and specific "click chemistry" reactions.[1][2]
This document provides detailed application notes and protocols for incorporating 4-azidoproline into peptides and subsequently modifying them using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods enable the attachment of various molecules, including fluorophores, affinity tags, drug payloads, and polyethylene glycol (PEG) chains, or can be used to induce peptide cyclization.[3][4] The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the peptide or biological system to copper catalysts.[5]
Core Concepts and Applications
The azide group of 4-azidoproline serves as a bioorthogonal handle, meaning it does not react with native biological functional groups. This allows for its selective reaction with a corresponding alkyne partner.
Applications Include:
-
Drug Development: Creating peptide-drug conjugates with enhanced efficacy and targeted delivery.[1]
-
Bioconjugation: Labeling peptides with probes for imaging or biochemical assays.[6]
-
Peptide Cyclization: Improving peptide stability, receptor affinity, and bioavailability by creating cyclic structures.[3][7]
-
Material Science: Developing functionalized hydrogels and coatings.[1]
-
Probing Protein Interactions: Studying cellular processes by attaching crosslinkers or photoaffinity labels.[1]
Workflow for Peptide Modification via 4-Azidoproline
The overall process involves three main stages: synthesis of the azide-containing peptide, the click chemistry conjugation reaction, and finally, purification and analysis of the modified product.
Caption: General workflow for peptide modification using 4-azidoproline.
Experimental Protocols
Protocol 1: Synthesis of a 4-Azidoproline Containing Peptide
This protocol describes the synthesis of a peptide incorporating a 4-azidoproline residue using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(4R)-azido-L-proline or Fmoc-(4S)-azido-L-proline
-
SPPS resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
For incorporating Fmoc-4-azidoproline, use the same procedure.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), MeOH (3x), and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).
-
Purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for robust, in vitro conjugations where copper toxicity is not a concern.[8] The reaction is highly efficient and creates a stable 1,4-disubstituted triazole linkage.[4]
Caption: Schematic of the CuAAC reaction for peptide modification.
Materials:
-
Purified azide-containing peptide (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-PEG, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)
-
Sodium ascorbate stock solution (e.g., 500 mM in H₂O, prepare fresh )
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 50 mM in DMSO or H₂O)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-coordinating buffer.
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mg/mL (typically 1-2 mM).
-
Dissolve the alkyne-molecule in a compatible solvent (e.g., DMSO, H₂O) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the alkyne over the peptide is recommended.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution at a 1:5 ratio (e.g., 10 µL of 50 mM CuSO₄ and 50 µL of 50 mM THPTA). This premix helps stabilize the Cu(I) ion.[9]
-
-
Initiate the Reaction:
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[10] For sensitive peptides, the reaction can be performed at 4°C overnight.
-
-
Purification and Analysis:
-
Purify the conjugated peptide from excess reagents and catalyst using RP-HPLC.
-
Confirm the successful conjugation and purity using LC-MS. The product should have a mass corresponding to the sum of the peptide and the alkyne-molecule.
-
Protocol 3: Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, making it ideal for applications in living systems or with biomolecules that are sensitive to copper.[] The reaction relies on the high ring strain of a cyclooctyne to drive the cycloaddition.[]
Caption: Schematic of the SPAAC reaction for metal-free peptide modification.
Materials:
-
Purified azide-containing peptide (from Protocol 1)
-
Strained cyclooctyne reagent, e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) derivatives.
-
Reaction Buffer: PBS, pH 7.4, or cell culture media for live-cell applications.
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-peptide in the reaction buffer to the desired final concentration (e.g., 1-2 mM for in vitro reactions).
-
Dissolve the cyclooctyne reagent in a compatible solvent (e.g., DMSO).
-
-
Initiate the Reaction:
-
Add the cyclooctyne solution to the peptide solution. A 2 to 10-fold molar excess of the cyclooctyne is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne used and the reactant concentrations.
-
-
Purification and Analysis:
-
Purify the final conjugate using RP-HPLC or size-exclusion chromatography to remove excess cyclooctyne reagent.
-
Analyze the product by LC-MS to confirm successful conjugation.
-
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Peptide Modification
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I), typically from a Cu(II) source + reductant[8] | None required[] |
| Reaction Rate | Very fast (typically complete in < 4 hours) | Moderate to fast; depends on cyclooctyne used[12] |
| Biocompatibility | Limited due to copper cytotoxicity; not ideal for live cells[5] | Excellent; widely used in living systems[] |
| Reactants | Terminal alkynes (simple, small) | Strained cyclooctynes (larger, more complex)[5] |
| Typical Use Case | In vitro conjugation, material synthesis, peptide cyclization | Live-cell imaging, in vivo conjugation, copper-sensitive systems |
| Key Advantage | Fast kinetics, simple alkyne partners | Bioorthogonality, no metal catalyst needed |
Table 2: Reaction Rates for Common SPAAC Reagents
Quantitative kinetic data is crucial for planning experiments. The second-order rate constants indicate how quickly a given cyclooctyne reacts with an azide.
| Cyclooctyne Reagent | Abbreviation | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| Dibenzocyclooctyne | DBCO / DIBO | ~0.1 - 0.3[13][14] |
| Bicyclononyne | BCN | ~0.6 - 1.0 |
| Difluorinated Cyclooctyne | DIFO | ~0.4 |
| Azacyclooctyne | AZA | ~0.03 |
| Difluorobenzocyclooctyne | DIFBO | High reactivity, can trimerize[12] |
Note: Rates are approximate and can vary based on solvent, temperature, and specific azide structure.
Logic Diagram: Choosing the Right Click Reaction
The selection between CuAAC and SPAAC is a critical decision in the experimental design process. This diagram outlines the key factors to consider.
Caption: Decision tree for selecting between CuAAC and SPAAC.
References
- 1. Andrews University - Virtual tour [andrews.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of cis-Fmoc-Pro(4-N3)-OH in Peptide-Drug Conjugate (PDC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics is a cornerstone of modern medicine. Peptide-drug conjugates (PDCs) have emerged as a promising class of targeted therapies, offering the potential for enhanced efficacy and reduced off-target toxicity.[1][2] A critical component in the design of PDCs is the site-specific incorporation of a "handle" for drug conjugation. The unnatural amino acid, cis-Fmoc-Pro(4-N3)-OH (Fmoc-(2S,4S)-4-azidoproline), provides a versatile tool for this purpose. Its azide functionality allows for bioorthogonal conjugation to a drug molecule via "click chemistry," a set of highly efficient and specific reactions.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of PDCs. The protocols cover solid-phase peptide synthesis (SPPS) for the incorporation of the azido-proline analog, followed by two common click chemistry conjugation methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation: Quantitative Overview
The following tables summarize typical quantitative data associated with the synthesis and conjugation of peptides containing 4-azidoproline. These values are illustrative and can vary based on the specific peptide sequence, drug molecule, and reaction conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70-90% | Gravimetric analysis |
| Purity of Crude Peptide | 50-80% | RP-HPLC (220 nm) |
| Purity of Purified Peptide | >95% | RP-HPLC (220 nm) |
| Final Purified Peptide Yield | 20-40% | Gravimetric analysis |
Table 2: Peptide-Drug Conjugation Efficiency
| Conjugation Method | Reagents | Typical Conversion | Reaction Time | Method of Determination |
| CuAAC (On-Resin) | CuSO₄, Sodium Ascorbate, THPTA | >95% | 4-12 hours | LC-MS |
| CuAAC (Solution) | CuSO₄, Sodium Ascorbate, THPTA | >90% | 1-4 hours | LC-MS |
| SPAAC (Solution) | DBCO-Drug, BCN-Drug | >98% | 1-2 hours | LC-MS |
Table 3: Characterization of a Model Peptide-Drug Conjugate
| Peptide Sequence | Drug Moiety | Conjugation Method | Calculated Mass (Da) | Observed Mass (Da) | Purity (RP-HPLC) |
| H₂N-Gly-Arg(Pbf)-Asp(OtBu)-Pro(4-N₃) -Gly-OH | DBCO-PEG4-MMAE | SPAAC | 1547.8 | 1547.9 | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide
This protocol outlines the manual synthesis of a model pentapeptide, H₂N-Gly-Arg(Pbf)-Asp(OtBu)-Pro(4-N₃) -Gly-OH, using standard Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound. A slightly longer coupling time (3-4 hours) may be beneficial for this specialized amino acid.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide and lyophilize to obtain the pure azide-containing peptide.
-
-
Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and LC-MS.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized drug to the azide-containing peptide while it is still attached to the solid support.[6]
Materials:
-
Peptidyl-resin from Protocol 1 (with the N-terminal Fmoc group removed)
-
Alkyne-functionalized drug molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF/water solvent mixture
Procedure:
-
Swell the peptidyl-resin in a DMF/water (4:1) mixture.
-
Prepare the following stock solutions:
-
Alkyne-drug (5 eq. relative to resin loading) in DMF.
-
CuSO₄ (0.5 eq.) in water.
-
Sodium ascorbate (2.5 eq.) in water.
-
THPTA (1 eq.) in water.
-
-
In a separate vial, pre-mix the CuSO₄ and THPTA solutions.
-
To the swollen resin, add the alkyne-drug solution, followed by the pre-mixed CuSO₄/THPTA solution, and finally the sodium ascorbate solution.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF, water, and DCM.
-
Cleave, deprotect, purify, and characterize the peptide-drug conjugate as described in Protocol 1 (steps 7-9).
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of a strained alkyne-functionalized drug (e.g., containing a DBCO or BCN moiety) to the purified azide-containing peptide in solution.[7][8]
Materials:
-
Purified azide-containing peptide from Protocol 1.
-
DBCO- or BCN-functionalized drug molecule.
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.
-
Acetonitrile or DMSO (for dissolving the drug).
Procedure:
-
Dissolve the purified azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO- or BCN-functionalized drug (1.2-1.5 eq.) in a minimal amount of acetonitrile or DMSO.
-
Add the drug solution to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, purify the peptide-drug conjugate by RP-HPLC as described in Protocol 1, step 8.
-
Characterize the final conjugate by analytical RP-HPLC and LC-MS to confirm identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for PDC synthesis using this compound.
Conjugation Chemistry
Caption: CuAAC and SPAAC conjugation pathways.
Mechanism of Action
Caption: General mechanism of action for a PDC.
References
- 1. Development of a peptide-drug conjugate for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the coupling efficiency of cis-Fmoc-Pro(4-N3)-OH in SPPS?
Topic: Improving the Coupling Efficiency of cis-Fmoc-Pro(4-N3)-OH
This technical support resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the modified amino acid this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound in SPPS?
The primary challenges stem from the inherent properties of the proline ring system and the presence of the 4-azido group. Proline is a secondary amino acid, which makes its alpha-amino group sterically hindered and less nucleophilic compared to primary amino acids, often leading to slower and incomplete coupling reactions.[1] The addition of the cis-4-azido group can further contribute to steric hindrance, making it a "difficult coupling" scenario.
Q2: Which coupling reagents are recommended for incorporating this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Standard carbodiimide-based reagents like DIC/HOBt may prove insufficient. Uronium/aminium or phosphonium-based reagents are highly recommended.
-
High-Efficiency Reagents: HATU, HCTU, and COMU are excellent choices as they are known to be highly effective for hindered couplings and can help minimize racemization.[2][3][4]
-
Phosphonium Salt Alternative: PyBOP is another strong option that avoids the potential side reaction of guanidinylation of the free N-terminal amine, which can sometimes occur with uronium/aminium reagents.[2][5]
Q3: Can I use standard Fmoc-SPPS protocols for this compound?
While the fundamental steps of Fmoc-SPPS (deprotection, activation, coupling, washing) remain the same, you will likely need to modify the standard protocol to ensure efficient incorporation.[6] Standard protocols may result in low coupling yields and deletion sequences. Modifications may include the choice of a more potent coupling reagent, extended reaction times, and potentially performing a "double coupling."[1]
Q4: How can I monitor the coupling efficiency of this compound?
Standard monitoring tests can be used, but with some caveats.
-
Kaiser Test (Ninhydrin Test): This test is used to detect free primary amines. Since proline is a secondary amine, the standard Kaiser test will yield a negative result (colorless or yellowish beads) even if the preceding amino acid is fully deprotected.[7] Therefore, it is not a reliable method for confirming the completion of the coupling to a proline residue. However, it is useful for ensuring the deprotection of the amino acid before the proline is coupled.
-
Chloranil Test or Isatin Test: These tests can be used to detect free secondary amines and are suitable for monitoring the completion of the coupling reaction to the proline residue.
-
Cleavage and Analysis: The most definitive method is to cleave a small amount of resin-bound peptide and analyze it by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | 1. Insufficient activation of the carboxylic acid.2. Steric hindrance from the proline ring and the 4-azido group.3. Aggregation of the growing peptide chain on the resin. | 1. Use a more potent coupling reagent: Switch from DIC/HOBt to HATU, HCTU, or COMU.[3][4]2. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1]3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1]4. Increase temperature: If using a suitable automated synthesizer, microwave-assisted heating can increase the reaction rate.[8] |
| Presence of Deletion Sequences in the Final Peptide | Incomplete coupling of the this compound residue. | 1. Implement the solutions for low coupling efficiency mentioned above.2. Capping: After the first coupling attempt, "cap" any unreacted amino groups using acetic anhydride to prevent them from reacting in subsequent cycles. This will result in a truncated peptide that is easier to separate during purification. |
| Side Reactions Observed in Mass Spectrometry | The azido group is generally stable under standard SPPS conditions, but prolonged exposure to certain reagents or conditions could potentially lead to side reactions. | 1. Ensure high-quality reagents: Use fresh, high-purity solvents and coupling reagents.[4]2. Minimize reaction times where possible: While extended coupling may be necessary, avoid unnecessarily long exposure to the coupling cocktail. |
Quantitative Data
While specific, published comparative data for the coupling efficiency of this compound is limited, the following table provides an illustrative comparison of expected efficiencies for difficult, sterically hindered couplings based on the choice of reagent. Actual yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Expected Efficiency for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide | 60 - 240 | Moderate | Standard, cost-effective, but may require longer reaction times or double coupling for proline derivatives.[1] |
| HBTU/HCTU | Aminium/Uronium Salt | 30 - 120 | High | Generally very effective for hindered amino acids.[3][9] |
| HATU | Aminium/Uronium Salt | 20 - 60 | Very High (>99%) | Highly reactive, excellent for hindered couplings with low racemization.[2][4] |
| PyBOP | Phosphonium Salt | 30 - 90 | High | Efficient with no risk of guanidinylation.[2][5] |
| COMU | Aminium/Uronium Salt | 20 - 60 | Very High (>99%) | Very high reactivity with safer byproducts compared to benzotriazole-based reagents.[3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a single coupling of this compound.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).[6]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL).
-
Monitoring (Optional but Recommended): Perform a Chloranil or Isatin test to check for the presence of free secondary amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Strategy
This protocol is recommended if single coupling is found to be incomplete.
-
Follow steps 1 and 2 from Protocol 1.
-
Perform step 3 from Protocol 1 for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).
-
Repeat step 3 with a fresh solution of activated this compound for another 1-2 hours.
-
Proceed with step 4 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for coupling this compound.
Caption: Selection guide for coupling reagents for this compound.
References
Troubleshooting aggregation during solid-phase synthesis of peptides with cis-4-azidoproline.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase synthesis of peptides incorporating the unnatural amino acid, cis-4-azidoproline.
Frequently Asked Questions (FAQs)
Q1: What is cis-4-azidoproline, and why is it used in peptide synthesis?
A1: Cis-4-azidoproline is a proline analog where an azide group (-N₃) is attached to the Cγ atom of the proline ring in the cis configuration. It is a valuable tool in peptide chemistry for several reasons:
-
Bioconjugation: The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of various molecules, such as fluorophores, imaging agents, or drug payloads, to the peptide.
-
Structural Constraint: The proline ring, and its derivatives, introduce conformational constraints into the peptide backbone. The cis configuration of the azide group can influence the local peptide structure, potentially favoring specific secondary structures like β-turns.[1][2]
-
Aggregation Disruption: Proline and its analogs are known to disrupt the formation of β-sheet structures, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[3] The kink introduced by the proline ring can interfere with the intermolecular hydrogen bonding required for β-sheet formation.
Q2: How does cis-4-azidoproline potentially influence peptide aggregation during SPPS?
A2: The incorporation of cis-4-azidoproline can have a dual effect on peptide aggregation:
-
Aggregation Disruption: Like proline, cis-4-azidoproline can act as a "helix breaker" and disrupt the formation of β-sheets, thereby reducing aggregation. The rigid ring structure introduces a kink in the peptide backbone, making it difficult for the peptide chains to align and form the hydrogen bonds characteristic of β-sheets.
-
Potential for Aggravation (Sequence-Dependent): While less common, in certain sequence contexts, the introduction of any bulky or hydrophobic group can sometimes contribute to aggregation. However, the structure-disrupting nature of the proline ring generally outweighs this effect. The conformational preference induced by the 4R-azido group for an exo ring pucker is associated with a PPII helix conformation, which can also help to prevent beta-sheet formation.
Q3: What are the key indicators of aggregation during the synthesis of a peptide containing cis-4-azidoproline?
A3: Aggregation during SPPS can manifest in several ways:
-
Poor Resin Swelling: The resin beads may appear clumped together or fail to swell adequately in the synthesis solvents. This indicates that the peptide chains are collapsing onto themselves and preventing solvent penetration.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete. This is because the aggregated peptide chains sterically hinder the access of reagents to the N-terminus of the growing peptide.
-
Positive Ninhydrin or Kaiser Test after Coupling: A strong positive colorimetric test after a coupling step indicates the presence of unreacted free amines, a sign of incomplete acylation.
-
Low Yield and Purity of the Crude Peptide: Upon cleavage from the resin, peptides that have aggregated during synthesis will often show a complex mixture of deletion sequences and truncated peptides in the analytical HPLC, leading to a low yield of the desired product.
Troubleshooting Guide: Aggregation in Peptides with cis-4-Azidoproline
This guide provides a systematic approach to troubleshooting aggregation issues when synthesizing peptides containing cis-4-azidoproline.
Problem 1: Incomplete Coupling of the Amino Acid Following cis-4-Azidoproline
| Symptom | Possible Cause | Recommended Solution(s) |
| Positive Kaiser/Ninhydrin test after coupling. | Steric Hindrance: The proline ring can create a sterically hindered environment for the incoming amino acid. | 1. Double Couple: Perform a second coupling reaction with fresh reagents.[4] 2. Extended Coupling Time: Increase the coupling reaction time to allow for complete acylation. 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or PyBOP. |
Problem 2: General On-Resin Aggregation (Poor Swelling, Incomplete Deprotection/Coupling)
| Symptom | Possible Cause | Recommended Solution(s) |
| Resin clumping, slow reactions throughout the synthesis. | Interchain Hydrogen Bonding: The peptide chains are forming β-sheet-like structures, leading to aggregation.[3][5] | 1. Solvent Modification: Switch to a more polar or "chaotropic" solvent system. N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used instead of or in combination with N,N-dimethylformamide (DMF).[3] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions to disrupt hydrogen bonds.[3] 3. Elevated Temperature/Microwave Synthesis: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-75°C) or use a microwave peptide synthesizer to provide energy to break up aggregates.[3] 4. Use of "Magic Mixture": Employ a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate for difficult couplings. |
Problem 3: Aggregation-Prone Sequences Even with cis-4-Azidoproline
| Symptom | Possible Cause | Recommended Solution(s) |
| Persistent aggregation despite the presence of cis-4-azidoproline. | Highly Hydrophobic or β-Sheet Prone Sequence: The intrinsic properties of the peptide sequence are overriding the structure-disrupting effect of the azidoproline.[5] | 1. Introduce Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-8 residues to disrupt hydrogen bonding.[3][6] 2. Utilize Pseudoproline Dipeptides: If the sequence contains Ser or Thr, replace a dipeptide unit with a corresponding pseudoproline dipeptide to introduce an additional "kink".[3][7] 3. Low-Loading Resin: Synthesize the peptide on a low-substitution resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains and reduce intermolecular interactions.[6] |
Quantitative Data Summary
| Strategy | Parameter | Typical Values/Conditions | Reference |
| Chaotropic Salts | Concentration | 0.1 - 0.5 M LiCl in DMF | [3] |
| Microwave Synthesis | Coupling Temperature | 75 - 90 °C | [3] |
| Backbone Protection | Frequency of Insertion | Every 6-8 amino acids | [3] |
| Low-Loading Resin | Substitution Level | 0.1 - 0.3 mmol/g | [6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-cis-4-Azidoproline-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation: In a separate vessel, dissolve Fmoc-cis-4-azidoproline-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow/clear beads), proceed to the next deprotection and coupling cycle.
Protocol 2: On-Resin Monitoring of Aggregation using a Test Cleavage
-
Sample Collection: After a critical coupling step (e.g., after the 5th or 10th residue), take a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Wash the resin sample with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.
-
Precipitation and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Analyze the crude peptide by LC-MS to check for the presence of the desired mass and any deletion sequences.
Visualizations
Caption: A standard workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: A logical workflow for troubleshooting aggregation during SPPS.
References
- 1. Synthesis and conformational analysis of a cyclic peptide obtained via i to i+4 intramolecular side-chain to side-chain azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
Preventing side reactions when using cis-Fmoc-Pro(4-N3)-OH in peptide synthesis.
This guide provides researchers, scientists, and drug development professionals with essential information for the successful incorporation of cis-Fmoc-Pro(4-N3)-OH into synthetic peptides. Below you will find frequently asked questions and troubleshooting advice to mitigate common side reactions and ensure high-quality peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
The primary side reactions of concern are diketopiperazine (DKP) formation and, to a lesser extent, potential reduction of the azido group under non-standard conditions. DKP formation is a common issue with proline residues in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when the proline derivative is the second residue from the N-terminus of the resin-bound peptide.[1][2][3]
Q2: Is the azido group on this compound stable during standard Fmoc SPPS?
Yes, the side-chain azido group is generally stable under standard Fmoc SPPS conditions.[4] This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).
Q3: Can the azido group be reduced during synthesis?
While stable to standard procedures, the azido group can be reduced to an amine using specific reducing agents such as phosphines (e.g., triphenylphosphine) or thiols.[4][5] This is typically performed as a deliberate synthetic step rather than an unintended side reaction during routine SPPS cycles.
Q4: How does the "cis" conformation of the 4-azido group affect the peptide?
The stereochemistry of substituents on the proline ring influences the puckering of the ring and the cis/trans isomerization of the preceding peptide bond.[6][7] While specific data for the 4-azido substituent is limited, such modifications can impact the local peptide conformation and potentially influence secondary structure and aggregation propensity.[8]
Q5: What is diketopiperazine (DKP) formation and why is it problematic with proline?
DKP formation is an intramolecular cyclization reaction of a dipeptide, which cleaves the dipeptide from the resin. This leads to a truncated peptide and a lower yield of the desired full-length product.[1][9] Proline's unique cyclic structure can facilitate this side reaction, especially in the dipeptide stage on the resin.[2][3][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final peptide and presence of a truncated product missing the C-terminal dipeptide. | High incidence of Diketopiperazine (DKP) formation. | 1. Resin Selection: Use a sterically hindered resin such as 2-chlorotrityl chloride resin, which can suppress DKP formation.[3][11]2. Dipeptide Coupling: Couple a pre-formed Fmoc-Xaa-Pro(4-N3)-OH dipeptide instead of sequential single amino acid additions at the problematic position.[11]3. Modified Deprotection: Use milder Fmoc deprotection conditions for the amino acid preceding the proline derivative, such as a lower concentration of piperidine or shorter reaction times.[1] Alternatively, a bulkier secondary amine like 4-methylpiperidine can be used.[12][13] |
| Mass spectrometry shows an unexpected mass corresponding to the peptide with an amino group instead of an azide. | Unintended reduction of the azido group. | 1. Reagent Purity: Ensure that all reagents, especially solvents and additives, are free from contaminants that could act as reducing agents.2. Avoidance of Reducing Scavengers: If using non-standard cleavage cocktails, avoid scavengers that are also reducing agents (e.g., thiols) if the azide needs to be preserved. |
| Difficulty in coupling the amino acid following this compound. | Peptide aggregation on the resin. | 1. Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a solvent mixture containing DMSO to disrupt secondary structures.[3]2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction.3. Elevated Temperature: Perform the coupling at a higher temperature to reduce aggregation.[3] |
| Incomplete Fmoc deprotection of this compound. | Aggregation of the growing peptide chain, hindering access of the deprotection reagent. | 1. Alternative Base: Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[3][14]2. Extended Deprotection: Increase the deprotection time or perform multiple deprotection steps.[15] |
Experimental Protocols
Protocol 1: Minimizing Diketopiperazine (DKP) Formation using 2-Chlorotrityl Chloride Resin
This protocol is recommended when this compound is the first or second amino acid to be attached to the resin.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.
-
First Amino Acid Loading:
-
Dissolve this compound (1.5 eq.) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
-
Capping: After loading, cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.[16]
-
Fmoc Deprotection: Use 20% piperidine in DMF for 5-10 minutes.
-
Coupling of the Next Amino Acid: Proceed with standard coupling protocols (e.g., using HBTU/DIPEA or HATU/DIPEA).
-
Chain Elongation: Continue with standard SPPS cycles.
Protocol 2: On-Resin Reduction of the Azido Group to an Amine
This protocol is for converting the azido functionality to a primary amine for subsequent modifications.
-
Peptide Synthesis: Assemble the peptide sequence containing this compound using standard Fmoc SPPS protocols.
-
Resin Washing: After the final coupling or deprotection step, thoroughly wash the resin-bound peptide with DMF and then DCM.
-
Reduction:
-
Prepare a solution of triphenylphosphine (PPh3) (10 eq.) in DMF.
-
Add the PPh3 solution to the resin and agitate for 2-4 hours at room temperature.
-
Add water (5 eq.) to the reaction mixture and continue to agitate for another 1-2 hours to facilitate the hydrolysis of the intermediate phosphinimine.
-
-
Washing: Wash the resin extensively with DMF, DCM, and isopropanol to remove the triphenylphosphine oxide byproduct.
-
Confirmation: Cleave a small amount of peptide from the resin to confirm the conversion of the azide to an amine by mass spectrometry.
Visualizations
Caption: Competing reaction pathways after Fmoc deprotection of the dipeptide.
Caption: Troubleshooting workflow for low yield in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimization of Deprotection Steps for Fmoc-Protected Azidoproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal deprotection of Fmoc-protected azidoproline in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of a peptide containing azidoproline?
The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] A typical procedure involves two treatments: a short initial treatment (1-2 minutes) followed by a longer treatment (5-10 minutes) with fresh reagent.[1]
Q2: Is the azide group on azidoproline stable to the standard piperidine deprotection conditions?
While direct studies on the stability of the azide group to piperidine are not extensively published in the readily available literature, the widespread and successful use of Fmoc-azidoproline in peptide synthesis strongly suggests that the azide moiety is stable under the standard basic conditions of Fmoc deprotection.
Q3: What are the most common side reactions to watch for during the deprotection of Fmoc-azidoproline?
The most common side reactions are similar to those for other proline-containing peptides, primarily:
-
Incomplete Deprotection: Failure to completely remove the Fmoc group, leading to deletion sequences in the final peptide. This can be caused by peptide aggregation or insufficient deprotection time/reagent concentration.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially for proline residues.[3] It involves the cyclization of the N-terminal dipeptide, leading to cleavage from the resin and a loss of yield.[3]
-
Racemization: While less common for proline itself, racemization can occur in the preceding amino acid during the coupling step, which can be influenced by the deprotection conditions.
Q4: How can I monitor the completeness of the Fmoc deprotection reaction?
The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively:
-
Qualitative: The Kaiser test is a common method to detect free primary amines. However, since proline is a secondary amine, a negative Kaiser test is expected after a successful deprotection and subsequent coupling of another amino acid to the azidoproline.
-
Quantitative: The most reliable method is High-Performance Liquid Chromatography (HPLC).[2] By analyzing a small, cleaved sample of the resin-bound peptide, you can observe the disappearance of the Fmoc-protected peptide peak and the appearance of the deprotected peptide peak. Additionally, the formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after synthesis. | Diketopiperazine (DKP) formation. Proline and its derivatives are prone to this side reaction, leading to cleavage of the dipeptide from the resin.[3] | - Use a pre-formed dipeptide of Fmoc-Xaa-Azidoproline-OH for the coupling step. - Employ a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. |
| Presence of deletion sequences in the final peptide (mass spectrometry analysis). | Incomplete Fmoc deprotection. This can be due to peptide aggregation or insufficient deprotection conditions. | - Increase the deprotection time or perform an additional deprotection step. - Consider using a stronger base mixture, such as 2% DBU/2% piperidine in DMF, for difficult sequences. - Incorporate a chaotropic agent like 1-hydroxybenzotriazole (HOBt) in the deprotection solution to disrupt aggregation. |
| Broad or multiple peaks in the HPLC chromatogram of the crude peptide. | Racemization or other side reactions. Basic conditions can sometimes lead to epimerization of the amino acid preceding the azidoproline. | - Minimize the time the peptide is exposed to basic conditions. - Ensure thorough washing after deprotection to remove all traces of piperidine before the next coupling step. - Consider using a milder deprotection reagent like 4-methylpiperidine. |
| No color change (or yellow) with the Kaiser test after deprotection. | This is expected for proline and its derivatives. The Kaiser test detects primary amines, and the deprotected N-terminus of proline is a secondary amine. | - This is not an indication of a failed deprotection. Proceed with the next coupling step. - For confirmation, a small amount of resin can be cleaved and analyzed by HPLC or mass spectrometry. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Azidoproline-Containing Peptide Resin
Materials:
-
Fmoc-protected peptide-resin containing azidoproline
-
20% (v/v) Piperidine in DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture at room temperature for 8-10 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Wash the resin with DCM (3 x 1-minute washes) and then with DMF (3 x 1-minute washes) to prepare for the next coupling step.
Protocol 2: HPLC Monitoring of Fmoc Deprotection
Materials:
-
Small sample of peptide-resin (approx. 2-5 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for mobile phases
Procedure:
-
Take a small sample of the resin before and after the deprotection step.
-
Dry the resin samples under a stream of nitrogen.
-
Add the cleavage cocktail to each resin sample and allow to react for 1-2 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the peptide pellet in a 50:50 ACN/water mixture.
-
Analyze the samples by reverse-phase HPLC.
-
Compare the chromatograms: the "before" sample should show a major peak corresponding to the Fmoc-protected peptide, while the "after" sample should show this peak significantly diminished or absent, with a new peak appearing at an earlier retention time corresponding to the deprotected peptide.
Visualizations
Caption: Workflow for the two-step Fmoc deprotection of an azidoproline-containing peptide.
References
Stability of the azide functionality of cis-Fmoc-Pro(4-N3)-OH under SPPS conditions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of cis-Fmoc-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis (SPPS). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is the azide functionality of this compound stable under standard Fmoc-SPPS conditions?
A: Yes, the azide group is generally robust and stable under the standard conditions used in Fmoc-SPPS. This includes the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage with trifluoroacetic acid (TFA). However, the choice of scavengers in the final cleavage cocktail is critical to prevent the unintended reduction of the azide.
Q2: What is the primary cause of azide group reduction during peptide synthesis?
A: The most common cause of azide reduction to a primary amine is the use of thiol-based scavengers in the final TFA cleavage cocktail. Scavengers such as 1,2-ethanedithiol (EDT) are strong reducing agents in an acidic environment and can lead to significant reduction of the azide functionality.
Q3: Are all scavengers incompatible with azide-containing peptides?
A: No, not all scavengers will reduce the azide group. Triisopropylsilane (TIS) is a commonly used scavenger that is compatible with the azide functionality and is effective at scavenging carbocations generated during cleavage. Water is also a compatible scavenger. Therefore, a cleavage cocktail of TFA, TIS, and water is recommended for peptides containing this compound.
Q4: Can the prolonged exposure to piperidine during Fmoc deprotection lead to azide reduction?
A: There is no significant evidence to suggest that standard Fmoc deprotection conditions using 20% piperidine in DMF cause the reduction of the azide group. The azide functionality is stable to the basic conditions of this step.
Q5: Are there any specific coupling conditions recommended for this compound?
A: Standard coupling protocols using common activating agents such as HBTU, HATU, or DIC with an additive like HOBt or Oxyma are generally effective for the incorporation of this compound. Due to the sterically hindered nature of proline derivatives, a double coupling strategy may be employed to ensure complete incorporation, especially in "difficult" sequences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Azide Functionality (Reduction to Amine) | Use of thiol-based scavengers (e.g., EDT) in the cleavage cocktail. | Use an "azide-safe" cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% H₂O.[1] |
| Presence of other reducing agents in the synthesis workflow. | Ensure all reagents and solvents are free from contaminants that could act as reducing agents. | |
| Incomplete Coupling of this compound | Steric hindrance of the proline derivative. | Perform a double coupling of the amino acid. Consider using a more potent activating agent like HATU. |
| Aggregation of the growing peptide chain on the resin. | Use a solvent mixture known to disrupt aggregation, such as NMP/DCM or by adding a chaotropic salt. | |
| Side Reaction Other Than Reduction | While not commonly reported for azidoproline itself, general SPPS side reactions like diketopiperazine formation can occur, especially when proline is at the C-terminus. | To minimize diketopiperazine formation, consider using a 2-chlorotrityl chloride resin. |
Data Presentation
The stability of the azide group is highly dependent on the composition of the cleavage cocktail. The following table summarizes the estimated reduction of an azide group in the presence of different scavengers during TFA cleavage.
| Scavenger | Concentration in TFA | Estimated Azide Reduction |
| 1,2-Ethanedithiol (EDT) | 2.5% | High (>50%) |
| Thioanisole | 5% | Low-Moderate (5-20%) |
| Triisopropylsilane (TIS) | 2.5% | Negligible (<1%) |
| Data is estimated based on qualitative descriptions in the literature.[1] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled and deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. Note that proline residues will give a reddish-brown color instead of the typical blue.
-
Double Coupling (if necessary): If the Kaiser test indicates incomplete coupling, repeat steps 3-5.
Protocol 2: Azide-Safe Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups while preserving the azide functionality.
Reagents and Materials:
-
Azide-containing peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (prepare fresh)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage: Add the freshly prepared azide-safe cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by mass spectrometry to confirm the correct mass and the integrity of the azide group.
Visualizations
Caption: SPPS workflow for incorporating this compound.
Caption: Troubleshooting logic for azide functionality loss.
References
Strategies to minimize deletion sequences when using cis-Fmoc-Pro(4-N3)-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using cis-Fmoc-Pro(4-N3)-OH in solid-phase peptide synthesis (SPPS). The following resources address common challenges, particularly the minimization of deletion sequences, to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of proline derivatives like this compound often challenging?
A1: The primary challenge stems from the structure of proline itself. As a secondary amino acid, its alpha-amino group is part of a pyrrolidine ring. This structure is sterically hindered and less nucleophilic compared to the primary amines of other amino acids, which can lead to slower and often incomplete coupling reactions.[1][2] The pKa of proline's nitrogen is also lower, further reducing its reactivity.[1][2]
Q2: What are "deletion sequences" and how do they relate to coupling issues?
A2: A deletion sequence is a common impurity in SPPS where one or more amino acid residues are missing from the target peptide. This occurs when an amino acid fails to couple completely to the N-terminus of the growing peptide chain on the solid support. The unreacted amine then becomes available for the next amino acid in the sequence, resulting in a final peptide that is missing the residue from the incomplete coupling step.
Q3: Does the 4-azido (N3) group on the proline ring affect the coupling reaction?
A3: The side-chain azido group is generally stable under standard SPPS conditions, including piperidine for Fmoc deprotection and Trifluoroacetic acid (TFA) for final cleavage. While it is an electron-withdrawing group, the primary difficulties in coupling are attributed to the inherent steric and electronic properties of the proline ring itself. Therefore, optimization strategies should focus on overcoming the challenges associated with proline coupling in general.[1] The azide group is primarily incorporated as a handle for subsequent bioorthogonal "click chemistry" reactions.[3]
Q4: How can I monitor the completion of the coupling reaction for a proline residue?
A4: The standard Kaiser test, which detects free primary amines, will give a false negative for proline (a secondary amine). The Chloranil test or the Isatin test are recommended for confirming the absence of free secondary amines after coupling a proline derivative.
Troubleshooting Guide: Minimizing Deletion Sequences
Problem: Analysis of my crude peptide by Mass Spectrometry (MS) and HPLC shows a significant peak corresponding to the mass of my target peptide minus the mass of the Pro(4-N3) residue.
Cause: This indicates an incomplete coupling of this compound, leading to a deletion sequence.
Solutions:
Below is a systematic approach to troubleshoot and resolve incomplete coupling.
Caption: Troubleshooting workflow for Pro(4-N3) deletion sequences.
Detailed Strategies:
-
Implement Double Coupling: This is the most common and effective strategy for difficult couplings. After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[1][2][4]
-
Optimize Coupling Reagent: For sterically hindered amino acids like proline derivatives, standard carbodiimide reagents (e.g., DIC/HOBt) may be insufficient. Switch to a more potent uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyBOP.[1][5]
-
Increase Reagent Concentration: Drive the reaction towards completion by using a higher concentration of the amino acid and coupling reagents. Concentrations of 0.5 M are often effective for difficult sequences.[1][2]
-
Extend Coupling Time and/or Increase Temperature: Allow the reaction to proceed for a longer duration (e.g., 4 hours or overnight).[1] Alternatively, microwave-assisted synthesis can be employed to increase the reaction rate and efficiency.
-
Implement Capping: If deletion cannot be completely avoided, a capping step can be introduced. After the coupling of this compound, any unreacted N-terminal amines are acetylated using acetic anhydride. This terminates the peptide chain, preventing it from reacting further. The resulting N-acetyl-terminated truncated peptide is typically easier to separate from the desired full-length peptide during purification.[1][4]
-
Address Peptide Aggregation: For long or hydrophobic sequences, the growing peptide chains can aggregate on the resin, hindering reagent access.
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures.[4]
-
Low-Load Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains.[1][4]
-
Chaotropic Agents: Add salts like LiCl to the coupling mixture to help break up aggregates.
-
Quantitative Data Summary
While exact yield percentages are highly sequence-dependent, the following table summarizes the relative effectiveness of common coupling reagents for difficult couplings, such as those involving proline.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU / HCTU | Uronium/Aminium | Excellent | Highly recommended for proline derivatives and other difficult couplings. Fast activation and high efficiency.[1] |
| PyBOP | Phosphonium | Very Good | A powerful reagent, also very effective for hindered amino acids. |
| DIC/HOBt | Carbodiimide | Moderate | A standard, cost-effective choice but may require longer reaction times or mandatory double coupling for proline.[1] |
Experimental Protocols
Note: Reagent equivalents (eq.) are based on the initial loading capacity of the resin. Use anhydrous solvents and high-purity reagents for all steps.
Protocol 1: Optimized Coupling for this compound (0.1 mmol scale)
This protocol uses HATU, a highly effective reagent for hindered amino acids.
-
Resin Preparation: Swell the resin (0.1 mmol) in 5 mL of DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).[4]
-
Amino Acid Activation: In a separate vial, dissolve:
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
in 2 mL of DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) and vortex for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents.
-
Monitoring (Optional): Perform a Chloranil or Isatin test to confirm the completion of the coupling.
Protocol 2: Double Coupling
-
Follow steps 1-4 from Protocol 1, but with an initial coupling time of 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).
-
Repeat steps 3 and 4 from Protocol 1 with a fresh solution of activated this compound for another 1-2 hours.
-
Proceed with step 5 from Protocol 1.
Protocol 3: Capping Unreacted Amines
This step should be performed after the coupling protocol (e.g., after step 5 in Protocol 1) if incomplete coupling is suspected or confirmed.
-
Prepare Capping Solution: Mix acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio.
-
Capping Reaction: Add the capping solution to the peptide-resin and agitate for 20-30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 5 mL).
Process Visualization
Caption: Decision workflow for ensuring complete coupling.
References
Technical Support Center: Optimizing Click Reaction Yield with Peptides Containing cis-4-Azidoproline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reaction yield for peptides containing the unnatural amino acid cis-4-azidoproline.
Frequently Asked Questions (FAQs)
Q1: What is the "click" reaction and why is it used for peptides with cis-4-azidoproline?
The click reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific chemical reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] Incorporating cis-4-azidoproline into a peptide sequence provides a bioorthogonal azide handle that can be selectively reacted with an alkyne-modified molecule (e.g., a fluorophore, a drug molecule, or another peptide) without interfering with other functional groups in the peptide.[1][3] This method is valued for its high yields, mild reaction conditions, and compatibility with complex biological molecules.[4][5]
Q2: Can I perform the click reaction on my cis-4-azidoproline-containing peptide while it is still on the solid-phase synthesis resin?
Yes, on-resin click reactions are not only possible but often preferred.[3][6] Performing the reaction on-resin can simplify purification, as excess reagents can be washed away before cleaving the final, modified peptide from the support.[6] Solid-phase cyclization also has an inherent dilution effect that can favor intramolecular reactions and reduce intermolecular side reactions like dimerization.[3]
Q3: What are the key reagents needed for a successful CuAAC reaction?
A typical CuAAC reaction requires:
-
An Azide: The cis-4-azidoproline residue within your peptide.
-
A Terminal Alkyne: The molecule you wish to conjugate to your peptide.
-
A Copper(I) Source: This is the catalyst. It can be supplied directly as Cu(I) salts (e.g., CuBr or CuI) or, more commonly, generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent.[6][7]
-
A Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) catalytic species and to prevent oxidative side reactions.[7]
-
A Stabilizing Ligand (Optional but Recommended): Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and improve reaction efficiency.
-
An Appropriate Solvent: A variety of solvents can be used, often mixtures of water with organic solvents like DMSO, DMF, or t-butanol to ensure all reactants are soluble.[7][8]
Q4: Does the cis-conformation of the azidoproline affect the click reaction?
The conformation of the proline ring can influence the accessibility of the azide group. While click reactions are generally robust and less sensitive to steric hindrance compared to many other conjugation methods, the constrained environment of a folded peptide and the specific puckering of the cis-proline ring could potentially slow down the reaction rate compared to a more flexible, linear azide. Optimization of reaction time, temperature, or catalyst concentration may be necessary to ensure complete conversion.
Q5: What are the potential side reactions to be aware of?
The most common side reactions in peptide click chemistry are:
-
Oxidative Homocoupling (Glaser Coupling): This occurs when two alkyne molecules couple together, a reaction also catalyzed by copper. This can be minimized by excluding oxygen from the reaction and using a sufficient amount of reducing agent.
-
Dimerization/Oligomerization: In intramolecular cyclization reactions, intermolecular reactions can compete, leading to the formation of dimers or larger oligomers.[3] Performing the reaction under high dilution or on a solid support can favor the desired intramolecular cyclization.[3]
-
Peptide Degradation: The presence of copper and reducing agents can sometimes lead to the degradation of sensitive residues within the peptide. Using a stabilizing ligand can help protect the peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen. | • Degas Solvents: Before use, sparge all solvents (water, DMSO, DMF, etc.) with an inert gas like argon or nitrogen for at least 10-15 minutes. • Work Under Inert Atmosphere: If possible, set up the reaction in a glovebox or under a positive pressure of inert gas. • Ensure Sufficient Reducing Agent: Use a fresh solution of sodium ascorbate. Consider adding it in slight excess. |
| 2. Poor Reagent Quality: Degradation of the alkyne, peptide, or other reagents. | • Use high-purity reagents. Purify the peptide and alkyne prior to the reaction if necessary. • Use freshly prepared solutions, especially for the sodium ascorbate and copper catalyst. | |
| 3. Incomplete Dissolution of Reagents: One or more components are not fully dissolved in the reaction solvent. | • Optimize Solvent System: Use a co-solvent system (e.g., DMSO/water, DMF/water) to ensure solubility of both the peptide and the alkyne. Gentle heating may aid dissolution.[7] | |
| 4. Steric Hindrance: The azide on the cis-4-azidoproline is sterically inaccessible due to peptide folding. | • Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours). • Increase Temperature: Gently heat the reaction (e.g., to 40-60°C). Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[8] • Add a Denaturant: For solution-phase reactions, consider adding a denaturant like guanidinium chloride to unfold the peptide and improve accessibility, if compatible with your downstream application. | |
| Formation of Side Products (e.g., Alkyne Dimer) | 1. Excessive Oxygen: Oxygen promotes the oxidative homocoupling of alkynes. | • Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction. |
| 2. Insufficient Reducing Agent: The reducing agent is depleted before the reaction is complete. | • Ensure an adequate amount of fresh sodium ascorbate is used. | |
| Reaction Mixture Turns Turbid or Precipitates | 1. Insoluble Copper Species: The copper catalyst is precipitating out of solution. | • Use a Stabilizing Ligand: Add a ligand like TBTA or THPTA to the reaction. The ligand should be pre-mixed with the copper source before adding to the peptide/alkyne solution. • Check Solvent Compatibility: Ensure the chosen solvent can support all components. |
| 2. Precipitation of Peptide/Product: The peptide or the final conjugate is insoluble in the reaction medium. | • Adjust the solvent system. Increasing the proportion of an organic solvent like DMSO or DMF may be necessary. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions and reported yields for CuAAC reactions on peptides. These should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations for On-Resin CuAAC
| Reagent | Concentration / Equivalents (relative to peptide on resin) |
| Alkyne | 5 - 10 eq. |
| Copper(I) Source (e.g., CuBr) | 1 - 2 eq. |
| or Copper(II) Source (e.g., CuSO₄) | 0.5 - 1 eq. |
| Reducing Agent (Sodium Ascorbate) | 2 - 5 eq. |
| Base (e.g., DIEA, 2,6-lutidine) | 5 - 10 eq. |
| Ligand (e.g., TBTA, THPTA) | 1 - 2 eq. (relative to copper) |
Table 2: Example Reaction Conditions and Reported Yields
| Peptide Type | Reaction Type | Copper Source | Solvent | Time/Temp | Yield | Reference |
| Tetrapeptide | On-Resin Cyclization | CuI | DMF | Overnight, RT | 76% | [3] |
| Tetrapeptide | Solution-Phase Cyclization | - | DMF | 220 °C | - | [9] |
| Dodecapeptide with cis-4-azidoproline | On-Resin Conjugation | CuI | - | - | High Affinity | [3] |
| Polymer-Peptide Conjugation | Microwave-Assisted | CuSO₄/NaAsc | DMF | 15 min, 100°C | 43% | [8] |
Note: Yields are highly dependent on the specific peptide sequence, alkyne structure, and reaction conditions. The values above are illustrative.
Experimental Protocols
Protocol 1: General On-Resin Click Conjugation
This protocol is a starting point for the conjugation of an alkyne-containing molecule to a peptide containing cis-4-azidoproline synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin (1 eq.) in DMF or DCM (10 mL/g resin) for 20-30 minutes.
-
Prepare Reagent Solution: In a separate vial, dissolve the alkyne (5 eq.), a copper source (e.g., CuI, 2 eq.), and a base (e.g., DIEA, 10 eq.) in an appropriate volume of degassed solvent (e.g., DMF or DMSO).
-
Reaction Setup: Drain the swelling solvent from the resin. Add the reagent solution to the resin.
-
Initiation (if using Cu(II)): If using a Cu(II) source like CuSO₄, add a freshly prepared, degassed solution of sodium ascorbate (5 eq.) to the reaction mixture.
-
Incubation: Gently agitate the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature for 16-24 hours.
-
Monitoring: To monitor the reaction, a small sample of resin beads can be removed, washed, cleaved, and analyzed by LC-MS to check for the disappearance of the starting peptide mass and the appearance of the product mass.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents.
-
Cleavage and Purification: Dry the resin and proceed with the standard cleavage protocol for your peptide. Purify the final product by RP-HPLC.
Protocol 2: General Solution-Phase Click Conjugation
This protocol is for reacting a purified peptide containing cis-4-azidoproline with an alkyne in solution.
-
Dissolve Reactants: Dissolve the purified peptide (1 eq.) and the alkyne (1.1 - 1.5 eq.) in a suitable degassed solvent mixture (e.g., a 1:1 to 4:1 mixture of water:DMSO or water:t-butanol).
-
Prepare Catalyst Solution: In a separate microcentrifuge tube, prepare the catalyst solution by mixing the copper source (e.g., 50 µL of a 20 mM CuSO₄ stock solution) with the stabilizing ligand (e.g., 50 µL of a 100 mM THPTA stock solution).
-
Add Catalyst: Add the pre-mixed catalyst solution to the peptide/alkyne mixture.
-
Initiate Reaction: Initiate the reaction by adding a freshly prepared, degassed solution of sodium ascorbate (e.g., 50 µL of a 300 mM stock solution).
-
Incubation: Vortex the mixture gently and allow it to react at room temperature. Protect the reaction from light, especially if using fluorescently tagged molecules. Reaction times can range from 1 to 18 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.
-
Purification: Once the reaction is complete, the product can be purified from the catalyst and excess reagents using RP-HPLC.
Visualizations
Caption: General workflow for a solution-phase click reaction.
Caption: Troubleshooting logic for low-yield click reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides Modified with cis-Fmoc-Pro(4-N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating cis-Fmoc-Pro(4-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with peptides containing cis-4-azidoproline?
A1: The primary purification challenges stem from three key aspects of this modified amino acid:
-
Diastereomer Formation: The presence of the cis conformation of the proline ring, in addition to the natural trans conformation that can arise from isomerization, can lead to the presence of diastereomers that are often difficult to separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Azide Group Instability: The azide functional group is susceptible to reduction to a primary amine, particularly during the final cleavage and deprotection step from the solid-phase resin. This reduction is often caused by certain scavengers used in the cleavage cocktail.
-
Peptide Aggregation and Solubility Issues: The incorporation of modified amino acids, including 4-azidoproline, can alter the peptide's secondary structure and hydrophobicity, potentially leading to aggregation and poor solubility in standard HPLC mobile phases.
Q2: My HPLC chromatogram shows multiple, closely eluting peaks for my target peptide. What is the likely cause?
A2: The most probable cause for multiple peaks is the presence of cis/trans isomers of the proline residue.[1] Although you incorporated the cis isomer, partial isomerization to the trans form can occur during synthesis and purification. These diastereomers can exhibit slightly different retention times on RP-HPLC, resulting in broadened or multiple peaks.
Q3: I've confirmed the presence of a significant impurity with a mass corresponding to my peptide with an amine instead of an azide. What happened?
A3: This indicates the reduction of the azide group to a primary amine. The most common culprit is the use of thiol-based scavengers, such as 1,2-ethanedithiol (EDT), in your cleavage cocktail. Under the acidic conditions of cleavage, EDT can efficiently reduce the azide functionality.
Q4: My peptide is poorly soluble in the initial HPLC mobile phase (high aqueous content). How can I improve this?
A4: Poor solubility is a common issue with modified peptides. Here are a few strategies to address this:
-
Initial Dissolution in a Stronger, Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.
-
Incorporate Organic Modifiers in the Sample: Adding a small percentage of acetonitrile or isopropanol to your sample can help maintain solubility.
-
Use of Chaotropic Agents: In some cases, the addition of a low concentration of a chaotropic agent like guanidinium chloride to the sample can disrupt aggregation and improve solubility.
Troubleshooting Guides
Problem 1: Poor Resolution of Diastereomers (Cis/Trans Isomers)
Symptoms:
-
Broad, asymmetric, or shouldered peaks on the analytical HPLC.
-
Incomplete separation of two or more closely eluting peaks corresponding to the same mass.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal HPLC Gradient | Optimize the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting species.[2] Start with a broad gradient to determine the approximate elution time of your peptide, then run a shallower gradient around that time point. For example, if your peptide elutes at 40% Acetonitrile (ACN) with a 5-95% gradient over 20 minutes, try a 30-50% ACN gradient over 40 minutes. |
| Inappropriate Stationary Phase | Select a different column chemistry. While C18 is the most common stationary phase, other chemistries like C8, Phenyl-Hexyl, or Biphenyl may offer different selectivities for diastereomers. Consider using a column with a different pore size as well. |
| Mobile Phase Composition | Modify the mobile phase. While acetonitrile is standard, using methanol or isopropanol as the organic modifier can alter the selectivity of the separation. Additionally, using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) can sometimes improve resolution, although this may affect peak shape. |
| Elevated Temperature | Adjust the column temperature. Running the HPLC at a slightly elevated temperature (e.g., 40-60 °C) can sometimes improve peak shape and resolution by altering the thermodynamics of the interaction between the peptide and the stationary phase. |
Problem 2: Presence of Azide-Reduced Impurity
Symptoms:
-
A significant peak in the HPLC chromatogram with a mass corresponding to (M-26) Da, where M is the mass of the desired azide-containing peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of Reductive Scavengers | Modify the cleavage cocktail. Avoid using 1,2-ethanedithiol (EDT). The recommended "azide-safe" cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v). TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group. If a thiol scavenger is necessary for residues like tryptophan or methionine, dithiothreitol (DTT) is a much safer alternative to EDT. |
Quantitative Data on Azide Reduction by Different Scavengers
The following table summarizes the approximate percentage of azide reduction observed with different thiol scavengers during TFA cleavage.
| Thiol Scavenger | Peptide with N-terminal Azide (% Reduction) | Peptide with Internal Azide (% Reduction) |
| 1,2-Ethanedithiol (EDT) | ~40-60% | ~30-50% |
| Dithiothreitol (DTT) | < 5% | < 5% |
| Triisopropylsilane (TIS) | 0% | 0% |
Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.
Problem 3: Peptide Aggregation and Poor Peak Shape
Symptoms:
-
Broad peaks with significant tailing.
-
Low recovery of the peptide from the column.
-
High backpressure during the HPLC run.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| On-Column Aggregation | Modify the mobile phase. The addition of a small amount of an organic solvent like isopropanol (e.g., 5-10%) to the mobile phase can disrupt hydrophobic interactions that lead to aggregation. |
| Poor Solubility in Mobile Phase | Alter the sample diluent. As mentioned in the FAQs, ensure your peptide is fully dissolved before injection. Consider injecting in a stronger solvent if compatible with your HPLC system. |
| Secondary Interactions with Stationary Phase | Increase the concentration of the ion-pairing agent. Increasing the TFA concentration from 0.1% to 0.15% can sometimes improve peak shape by more effectively masking silanol interactions on the stationary phase. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Azidoproline-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of DMSO (e.g., 200 µL).
-
Add mobile phase A (0.1% TFA in water) to a final concentration of 1-5 mg/mL.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
Scouting Run: 5-95% B over 30 minutes.
-
Optimized Gradient (Example): Based on the scouting run, if the peptide elutes at 35% B, a shallower gradient can be employed for better resolution: 25-45% B over 60 minutes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Visualizations
Caption: General workflow for the purification of azidoproline-modified peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
Common pitfalls to avoid when working with azido-containing amino acids.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azido-containing amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azido-containing compounds?
A1: Azido compounds, including azido-containing amino acids, present several safety hazards that require careful handling. The primary concerns are:
-
Explosion Hazard: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio (C:N < 3). They can be sensitive to heat, shock, and friction.[1][2][3] Never use metal spatulas for handling solid azides, as this can lead to the formation of highly sensitive and explosive heavy metal azides.[1][2]
-
Toxicity: Azides are acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1][3]
-
Formation of Hydrazoic Acid: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic and explosive volatile liquid.[1][2]
-
Incompatible Chemicals: Avoid contact with heavy metals, strong acids, bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents like dichloromethane.[1][2]
Q2: How should I store my azido-containing amino acids?
A2: Proper storage is crucial for both safety and stability. Store azido-containing amino acids in a cool, dry, and well-ventilated place, away from light and sources of heat or ignition.[3][4] It is recommended to store them at or below room temperature.[3][4] Ensure they are stored separately from incompatible materials such as acids and heavy metals.[2][3][4]
Q3: My click chemistry (CuAAC) reaction is showing low or no yield. What are the common causes?
A3: Low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common issue with several potential causes:
-
Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be mitigated by using a reducing agent like sodium ascorbate and performing the reaction under anaerobic conditions.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, ligand, reducing agent, and the azide/alkyne probes are critical. It is advisable to optimize these concentrations for your specific system.
-
Interfering Buffer Components: Buffers containing Tris can chelate copper, inhibiting the reaction. Other substances like DTT can also interfere. It is recommended to use buffers like PBS or HEPES.
-
Poor Incorporation of the Azido-Amino Acid: If the azido-amino acid is not efficiently incorporated into your protein, the subsequent click reaction will have a low yield. Verify incorporation before proceeding with the click reaction.
-
Steric Hindrance: The azide group on the amino acid may be buried within the protein structure, making it inaccessible to the alkyne probe.
Q4: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A4: The main difference lies in the requirement for a copper catalyst.
-
CuAAC: Uses a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is a very efficient and widely used reaction.
-
SPAAC (Copper-free click chemistry): Employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a copper catalyst. This is particularly useful for in vivo applications or with proteins that are sensitive to copper-induced damage.
Q5: I'm performing a Staudinger ligation and observing unexpected side products. What could be the cause?
A5: The Staudinger ligation, while highly chemoselective, can sometimes lead to side products. A common issue, particularly with non-glycinyl azido acids, is the formation of an aza-Wittig byproduct. The classic Staudinger reaction produces a phosphine oxide, but the "traceless" Staudinger ligation was developed to avoid this. Careful selection of the phosphine reagent and reaction conditions is crucial to minimize side reactions.
Troubleshooting Guides
Problem 1: Low Incorporation of Azido-Amino Acid into Proteins
Symptoms:
-
Weak or no signal in downstream detection assays (e.g., Western blot, fluorescence imaging).
-
Mass spectrometry analysis does not show the expected mass shift corresponding to the azido-amino acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient depletion of the natural amino acid (e.g., methionine for AHA labeling) | Ensure the use of a methionine-free medium for an adequate period before and during labeling to maximize the incorporation of the analog. |
| Toxicity of the azido-amino acid at the concentration used | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the azido-amino acid for your specific cell type. |
| Inadequate labeling time | Conduct a time-course experiment to identify the optimal incubation time for maximal incorporation without inducing cellular stress. |
| Degradation of the azido-amino acid | Ensure proper storage of the azido-amino acid and prepare fresh solutions for each experiment. |
Problem 2: Inefficient Copper-Catalyzed Click Chemistry (CuAAC) Reaction
Symptoms:
-
Low yield of the desired bioconjugate.
-
High background signal in fluorescence-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | Prepare the sodium ascorbate solution fresh for each experiment. Degas all solutions to remove dissolved oxygen. |
| Suboptimal reagent concentrations | Titrate the concentrations of CuSO₄, ligand (e.g., THPTA), and sodium ascorbate. A common starting point is a 1:5 ratio of CuSO₄ to ligand. |
| Interfering substances in the buffer | Avoid Tris-based buffers. If DTT or other reducing agents are present, remove them via buffer exchange or dialysis prior to the click reaction. |
| Protein damage due to copper | Use a copper-chelating ligand like THPTA or BTTAA to protect your protein from copper-mediated damage and improve reaction efficiency. |
| Inaccessibility of the azide/alkyne | Consider denaturing the protein (if compatible with your experimental goals) to expose the reactive groups. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Protein Labeling
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| Azide/Alkyne-labeled Protein | 1-5 mg/mL | 10-100 µM | |
| Azide/Alkyne Detection Probe | 1-10 mM in DMSO or water | 2-100 µM | A 2- to 10-fold molar excess over the protein is often recommended. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50 µM - 2 mM | The final concentration should be optimized for each system. |
| Ligand (e.g., THPTA, BTTAA) | 50-100 mM in water | 250 µM - 10 mM | A ligand to copper ratio of at least 5:1 is recommended to protect the protein and stabilize the Cu(I) catalyst.[5] |
| Sodium Ascorbate | 100 mM - 1 M in water | 1-10 mM | Should always be prepared fresh. |
| Aminoguanidine | 100 mM in water | 5 mM | Can be added to intercept deleterious ascorbate by-products. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol is a general guideline for labeling newly synthesized proteins in cultured cells with AHA.
Materials:
-
Cells of interest
-
Complete culture medium
-
Methionine-free culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate and grow to the desired confluency in complete culture medium.
-
Carefully aspirate the complete medium and wash the cells once with warm PBS.
-
Add methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
Prepare a stock solution of AHA in methionine-free medium. The final concentration of AHA will need to be optimized (typically in the range of 25-100 µM).
-
Add the AHA-containing medium to the cells and incubate for the desired labeling period (e.g., 4-24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
The cells are now ready for lysis and downstream applications such as click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Protein
This protocol provides a general procedure for performing a click reaction on a protein that has been labeled with an azido-amino acid.
Materials:
-
Azido-labeled protein sample in a suitable buffer (e.g., PBS)
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azido-labeled protein with the alkyne probe. A molar excess of the probe is typically used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is a good starting point. Vortex briefly.
-
Add the catalyst premix to the protein-probe mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.
-
Once the reaction is complete, the labeled protein can be purified from excess reagents using methods such as dialysis, desalting columns, or protein precipitation.
Visualizations
Caption: Experimental workflow for labeling proteins with azido-amino acids and subsequent detection via click chemistry.
Caption: A logical troubleshooting workflow for diagnosing issues with low signal in click chemistry experiments.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide determination in protein samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Validation & Comparative
Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing cis-4-Azidoproline
For researchers, scientists, and drug development professionals venturing into the realm of chemical biology and proteomics, the incorporation of unnatural amino acids into peptides and proteins offers a powerful toolkit for elucidating biological processes. Among these, cis-4-azidoproline has emerged as a valuable photo-crosslinking probe to map protein-protein interactions. However, the unique structural and chemical properties of this proline analog present distinct challenges and considerations in mass spectrometry analysis. This guide provides a comparative overview of the mass spectrometric behavior of peptides containing cis-4-azidoproline, supported by experimental data and detailed protocols, to aid researchers in experimental design and data interpretation.
The "Proline Effect" and its Perturbation by cis-4-Azidoproline
Proline-containing peptides are known to exhibit a characteristic fragmentation pattern in collision-induced dissociation (CID) mass spectrometry, often referred to as the "proline effect". This phenomenon is characterized by a preferred cleavage at the N-terminal side of the proline residue, leading to the generation of prominent y-ions. This is attributed to the rigid cyclic structure of proline, which influences the peptide backbone conformation and the proton mobility during fragmentation.
The introduction of a bulky and chemically active azide group at the C4 position in the cis configuration, as in cis-4-azidoproline, is expected to further modulate this fragmentation behavior. While direct comparative quantitative data on the fragmentation of cis-4-azidoproline versus other proline analogs is limited in publicly available literature, we can infer the expected behavior based on the known properties of proline and azido-modified amino acids.
Comparison of Mass Spectrometric Behavior
To provide a clear comparison, the following table summarizes the anticipated mass spectrometric characteristics of peptides containing cis-4-azidoproline against those with natural proline and another commonly used photo-activatable amino acid, p-azido-L-phenylalanine.
| Feature | Standard Proline-Containing Peptides | Peptides with cis-4-Azidoproline | Peptides with p-Azido-L-phenylalanine |
| Primary Fragmentation | Predominant cleavage N-terminal to proline (Proline effect), leading to intense y-ions. | Expected to retain the proline effect (N-terminal cleavage), but potentially with altered ion intensities due to the inductive effect and steric hindrance of the azido group. | Fragmentation is generally dictated by the mobile proton model, with no specific preferential cleavage site associated with the modification itself. |
| Characteristic Neutral Losses | Primarily neutral losses of water and ammonia from the precursor and fragment ions. | Loss of N₂ (28 Da) is a hallmark of azide-containing compounds upon collisional activation. This can be a useful diagnostic marker. | Loss of N₂ (28 Da) is also a characteristic neutral loss for this modification. |
| Side Chain Fragmentation | The proline side chain is generally stable under typical CID conditions. | The C-N bond of the azido group may be labile, potentially leading to specific side-chain fragment ions. | The azido group on the aromatic ring can undergo fragmentation. |
| Ionization Efficiency | Generally good ionization efficiency in electrospray ionization (ESI). | The polar azide group may influence the overall charge state distribution and ionization efficiency. | The aromatic ring can enhance ionization efficiency through π-cation interactions. |
| Potential for Side Reactions | Minimal side reactions under standard MS conditions. | The azide group is reactive and can potentially undergo gas-phase reactions, such as reduction or cyclization, depending on the ion activation conditions. | The azide group can also undergo gas-phase reactions. |
Experimental Protocols
Accurate and reproducible mass spectrometry analysis of peptides containing unnatural amino acids requires meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the key experiments.
Protocol 1: In-solution Tryptic Digestion of a Protein Containing cis-4-Azidoproline
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Incubate at 37 °C for 30 minutes to ensure complete denaturation.
-
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56 °C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37 °C for 16-18 hours.
-
-
Sample Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis of Peptides Containing cis-4-Azidoproline
-
Sample Resuspension:
-
Reconstitute the dried peptide sample in a solution of 2% acetonitrile and 0.1% formic acid.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a C18 reversed-phase analytical column.
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be from 5% to 40% acetonitrile over 60 minutes.
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
Acquire mass spectra on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Perform data-dependent acquisition (DDA), selecting the top 10-20 most intense precursor ions for fragmentation by CID or higher-energy collisional dissociation (HCD).
-
Set the collision energy to a value optimized for peptide fragmentation (e.g., 25-35 arbitrary units for HCD).
-
Enable the detection of neutral loss of N₂ (28 Da) in the acquisition method to specifically trigger MS/MS on azide-containing peptides.
-
Visualizing the Workflow and Fragmentation
To better illustrate the experimental process and the key fragmentation event, the following diagrams are provided.
Confirming the Incorporation of cis-Fmoc-Pro(4-N3)-OH: A Comparative Guide to Analytical Techniques
The site-specific incorporation of unnatural amino acids, such as cis-Fmoc-Pro(4-N3)-OH, into peptides and proteins is a powerful strategy in drug discovery and chemical biology. This technique allows for the introduction of unique functionalities, like the azide group for "click chemistry," enabling the development of novel therapeutics, diagnostic tools, and research probes.[1] However, the successful synthesis of these modified biomolecules hinges on the accurate confirmation of the unnatural amino acid's incorporation. This guide provides a comparative overview of analytical methods for verifying the presence of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and supported by alternative techniques.
Primary Confirmation via NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level structural information, making it highly suitable for confirming the incorporation and stereochemistry of amino acid derivatives. Both ¹H and ¹³C NMR are employed to analyze the final peptide product.
The successful incorporation of this compound can be verified by identifying characteristic signals from the Fmoc protecting group, the proline ring, and the electronic effects of the azide moiety. The cis configuration of the 4-azido group on the proline ring influences the chemical shifts of the ring protons and carbons, providing a distinct spectral signature.[2][3]
Expected NMR Signals
The key to confirmation is the presence of signals corresponding to the unique parts of the incorporated amino acid, which would be absent in a control peptide.
-
¹H NMR:
-
Fmoc Group: A series of multiplets in the aromatic region (typically 7.2-7.8 ppm).
-
Proline Ring: A complex set of signals for the α, β, γ, and δ protons. The cis relationship between the Cα-proton and the Cγ-proton attached to the azide group will result in specific coupling constants and chemical shifts. The presence of cis and trans isomers around the peptide bond can lead to two sets of signals for the proline ring.[4][5]
-
CH-N₃: The proton on the carbon bearing the azide group (C4) will show a characteristic chemical shift.
-
-
¹³C NMR:
Quantitative Data: Characteristic Chemical Shifts
The following table summarizes the approximate chemical shift ranges expected for the key functional groups of incorporated this compound. Actual values can vary based on the solvent and the surrounding amino acid sequence.[8][9]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Fmoc Aromatic | 7.2 - 7.8 (multiplets) | 120 - 145 | Characteristic pattern of the fluorenyl group. |
| Fmoc Aliphatic | 4.2 - 4.5 (multiplets) | ~47 (CH), ~67 (CH₂) | Signals from the CH and CH₂ groups linking the fluorenyl moiety to the carbamate. |
| Fmoc Carbonyl | - | ~156 | Carbonyl carbon of the Fmoc protecting group. |
| Proline Cα-H | ~4.4 | ~60 | The chemical environment is influenced by the cis/trans isomerization of the peptide bond.[4] |
| Proline Cβ, Cδ-H₂ | 1.9 - 2.3, 3.5 - 3.8 | ~30 (Cβ), ~47 (Cδ) | Complex multiplets forming the proline ring spin system. |
| Proline Cγ-H (CH-N₃) | ~4.2 | ~60-65 | The proton and carbon at the site of the azide substitution. The carbon signal is shifted downfield due to the electronegativity of the azide. |
Alternative and Complementary Confirmation Methods
While NMR provides detailed structural proof, other techniques offer advantages in sensitivity, speed, and specificity for certain functional groups. A multi-pronged analytical approach is often the most robust strategy.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the entire peptide. | Extremely high sensitivity and accuracy. Directly confirms the mass increase corresponding to the incorporated amino acid.[10][11] | Provides no information on the specific location or stereochemistry of the incorporation. |
| FTIR Spectroscopy | Detects the vibrational frequencies of functional groups. | Highly specific for the azide (N₃) group, which has a strong, unique absorption band around 2100 cm⁻¹ in a clear spectral window.[12][13][14] | Does not provide information on the rest of the peptide structure. Can be less sensitive than MS. |
| HPLC | Separates molecules based on polarity. | Useful for purification and as an initial check. Successful incorporation will alter the peptide's retention time compared to the unmodified version.[] | Not a direct confirmation method and provides no structural information. |
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.
-
Data Acquisition: Acquire ¹H NMR spectra. If sample concentration allows, acquire ¹³C and 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.
-
Analysis: Process the spectra and compare the chemical shifts and coupling patterns with expected values and with the spectrum of an unmodified control peptide. The disappearance of the starting Fmoc-amino acid signals and the appearance of new signals corresponding to the incorporated residue in the peptide confirm success.[16]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Interpretation: Determine the molecular weight from the resulting mass spectrum. A mass increase corresponding to the exact mass of the cis-Pro(4-N3)-OH residue (minus water) relative to the native amino acid confirms incorporation.[17][18]
Protocol: FTIR Spectroscopy Analysis
-
Sample Preparation: Prepare a sample of the dried peptide, typically as a KBr pellet or a thin film on an appropriate IR-transparent window.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Examine the spectrum for a sharp, strong absorption peak around 2100 cm⁻¹. The presence of this peak is definitive evidence of the azide group.[19][20]
Visualized Workflows and Logic
Caption: Workflow for peptide synthesis incorporating this compound and subsequent analytical confirmation.
Caption: Key structural features of this compound and their corresponding spectroscopic signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Incorporation of Modified Amino Acids by Engineered Elongation Factors with Expanded Substrate Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC Purification and Characterization of Peptides with cis-4-Azidoproline
For researchers, scientists, and drug development professionals working with modified peptides, the incorporation of non-canonical amino acids like cis-4-azidoproline offers a powerful tool for chemical biology and drug discovery. The azide moiety serves as a versatile chemical handle for bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling site-specific labeling, cyclization, and conjugation of peptides. However, the introduction of this modification can influence the physicochemical properties of the peptide, impacting its purification and characterization.
This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) purification and analytical characterization of peptides containing cis-4-azidoproline versus their unmodified proline counterparts. The information presented is supported by experimental data and detailed protocols to assist researchers in navigating the nuances of working with these valuable molecules.
Impact of cis-4-Azidoproline on HPLC Purification
The introduction of the polar and bulky azido group at the cis-4 position of the proline ring can alter the hydrophobicity and conformation of a peptide, leading to changes in its retention behavior during reversed-phase HPLC (RP-HPLC).
Comparison of HPLC Profiles:
For instance, in the synthesis of "difficult" peptides prone to aggregation, the incorporation of a pseudoproline dipeptide, which introduces a kink in the peptide backbone, has been shown to dramatically improve the purity of the crude product and simplify HPLC purification.[1] A standard synthesis of a difficult sequence may result in a complex chromatogram with multiple, poorly resolved peaks, making it challenging to isolate the target peptide.[1] In contrast, the synthesis with the proline analog often yields a much cleaner chromatogram with a prominent peak for the desired product.[1]
A similar trend can be anticipated for peptides containing cis-4-azidoproline. The presence of the azido group may disrupt aggregation and lead to a cleaner crude product. However, the increased polarity of the azido group may lead to a decrease in retention time compared to the unmodified proline-containing peptide. The extent of this shift will depend on the overall sequence and length of the peptide.
Table 1: Predicted vs. Actual Retention Time Behavior in RP-HPLC
| Peptide Modification | Predicted Impact on Hydrophobicity | Expected Change in Retention Time | Rationale |
| cis-4-Azidoproline | Increased polarity | Decrease | The polar azide group reduces the overall hydrophobicity of the peptide, leading to weaker interaction with the C18 stationary phase and earlier elution. |
| Standard Proline | Baseline | Baseline | Serves as the reference for comparison. |
It is important to note that the cis/trans isomerization of the peptidyl-prolyl bond can also lead to peak broadening or the appearance of multiple peaks in the chromatogram.[2] This conformational heterogeneity is a characteristic of proline-containing peptides and may be influenced by the 4-substitution.[2]
Characterization of cis-4-Azidoproline-Containing Peptides
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for confirming the identity and purity of synthetic peptides.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide. The presence of the azido group will result in a predictable mass shift compared to the unmodified peptide. Tandem mass spectrometry (MS/MS) is employed for sequence verification. While the azide group is relatively stable, under certain fragmentation conditions (e.g., collision-induced dissociation - CID), it may lead to characteristic neutral losses. However, detailed fragmentation studies specifically on azidoproline-containing peptides are not extensively documented in the literature. The primary fragmentation is still expected to occur along the peptide backbone, yielding b- and y-ions that can be used to confirm the amino acid sequence.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. The incorporation of cis-4-azidoproline will result in distinct chemical shifts for the proline ring protons and carbons. The chemical shifts of the Cγ and Cβ carbons of the proline ring are particularly sensitive to the cis or trans conformation of the X-Pro amide bond.[3] The presence of the electron-withdrawing azide group is expected to influence the chemical shifts of the neighboring protons on the proline ring. Detailed 2D NMR experiments, such as COSY, TOCSY, and NOESY, are required for the complete assignment of the proton resonances and to probe the conformational preferences of the peptide.[4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing cis-4-Azidoproline:
Standard Fmoc-based solid-phase peptide synthesis protocols can be used for the incorporation of Fmoc-cis-4-azidoproline-OH.[5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washes: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For the coupling of Fmoc-cis-4-azidoproline-OH, follow the same procedure.
-
-
Washes: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.
HPLC Purification of a cis-4-Azidoproline-Containing Peptide:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
-
Column: Use a C18 reversed-phase preparative or semi-preparative HPLC column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Develop a suitable gradient based on an initial analytical run. A typical gradient for a peptide of moderate hydrophobicity might be a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution of the peptide at 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
Experimental Workflow for Synthesis, Purification, and Characterization:
Caption: Workflow for the synthesis, purification, and characterization of peptides containing cis-4-azidoproline.
Logical Relationship for Bioorthogonal Ligation:
Peptides containing cis-4-azidoproline are often designed for subsequent bioorthogonal reactions. The following diagram illustrates the logical flow of using such a peptide in a click chemistry reaction.
Caption: Logical workflow of a click chemistry reaction using a cis-4-azidoproline-containing peptide.
Conclusion
The incorporation of cis-4-azidoproline into peptides is a valuable strategy for enabling site-specific modifications through bioorthogonal chemistry. While its presence can influence HPLC purification, primarily by potentially reducing retention time due to increased polarity, standard RP-HPLC protocols are generally effective for purification. Characterization by mass spectrometry and NMR spectroscopy can confirm the identity and purity of the modified peptide, although researchers should be mindful of the potential for conformational heterogeneity due to proline cis/trans isomerization. The detailed protocols and comparative information provided in this guide aim to facilitate the successful synthesis, purification, and characterization of these important research tools.
References
A Comparative Analysis of cis- and trans-Fmoc-Pro(4-N3)-OH Reactivity in Peptide Synthesis and Bioconjugation
For Immediate Publication
Shanghai, China – December 13, 2025 – In the landscape of peptide synthesis and drug development, the incorporation of modified amino acids is a cornerstone of innovation. Among these, 4-azidoproline derivatives offer a gateway to a myriad of functionalities through "click" chemistry. This guide provides a detailed comparison of the reactivity of two key diastereomers: cis-Fmoc-Pro(4-N3)-OH ((2S,4S)-4-azidoproline) and trans-Fmoc-Pro(4-N3)-OH ((2S,4R)-4-azidoproline). While direct, side-by-side kinetic data is sparse in the literature, a robust comparison can be inferred from the well-established principles of proline conformational analysis and the steric demands of common synthetic reactions.
Core Thesis: Reactivity is Governed by Conformational Pre-organization
The fundamental difference in reactivity between the cis and trans isomers of Fmoc-Pro(4-N3)-OH stems from the stereochemistry at the C4 position of the proline ring. This stereochemistry dictates the preferred "pucker" of the five-membered ring, which in turn governs the spatial orientation and steric accessibility of the azide (N3) and carboxylic acid (OH) functional groups.
-
trans-Fmoc-Pro(4-N3)-OH ((2S,4R) Isomer): This isomer preferentially adopts a Cγ-exo ring pucker.[1][2] In this conformation, the C4 substituent (the azide group) is positioned in a pseudo-equatorial orientation. This orientation projects the azide group away from the bulk of the Fmoc-protected amino acid, leading to greater steric accessibility.
-
This compound ((2S,4S) Isomer): Conversely, this isomer favors a Cγ-endo pucker.[1][3] This places the C4 azide group in a more sterically hindered pseudo-axial position, bringing it into closer proximity with other atoms on the proline ring and the N-Fmoc group.
This fundamental conformational bias is the primary determinant for the expected differences in reactivity in key applications such as peptide coupling and click chemistry.
Comparative Reactivity Data
The following table summarizes the inferred relative reactivity of the two isomers based on their conformational preferences. The comparison is qualitative and based on established principles of steric hindrance in the respective reaction mechanisms.
| Reaction Type | Parameter | trans-Fmoc-Pro(4-N3)-OH (exo pucker) | This compound (endo pucker) | Rationale |
| Peptide Coupling (Acylation) | Expected Reaction Rate | Faster | Slower | The carboxylic acid of the trans isomer is expected to be more accessible to the incoming amine of the growing peptide chain due to the exo pucker, which orients the bulk of the ring away from the reaction center.[4][5] |
| Click Chemistry (CuAAC) | Expected Reaction Rate | Faster | Slower | The pseudo-equatorial azide in the trans isomer is more sterically accessible to the bulky copper-alkyne complex, facilitating faster cycloaddition. While CuAAC is known for its tolerance to steric hindrance, significant crowding can still impede the reaction rate.[6][7] |
| Click Chemistry (SPAAC) | Expected Reaction Rate | Significantly Faster | Slower | Strain-promoted azide-alkyne cycloaddition (SPAAC) is highly sensitive to steric hindrance around the azide.[8][9][10] The exposed pseudo-equatorial azide of the trans isomer is predicted to react much more readily with strained cyclooctynes. |
| Peptide Chain Aggregation | Tendency during SPPS | Lower | Higher | The endo pucker of the cis isomer can promote a more extended peptide backbone conformation, which in some sequences might lead to a greater tendency for interchain aggregation during solid-phase peptide synthesis (SPPS).[3] |
Experimental Protocols
Detailed methodologies for the primary applications of these reagents are provided below. These are representative protocols and may require optimization for specific peptide sequences or conjugation partners.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Peptide Coupling
This protocol describes a standard manual coupling cycle for incorporating either cis- or trans-Fmoc-Pro(4-N3)-OH into a peptide sequence on a solid support using HATU as the coupling agent.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
cis- or trans-Fmoc-Pro(4-N3)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of cis- or trans-Fmoc-Pro(4-N3)-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[11]
-
Coupling: Drain the DMF from the washed resin. Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or consider a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details a typical procedure for performing a "click" reaction on a peptide-resin bearing an azidoproline residue.
Materials:
-
Peptide-resin containing either cis- or trans-Pro(4-N3)
-
Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)
-
Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO4) with a reducing agent
-
Sodium Ascorbate (if using CuSO4)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)
-
DMF or a mixture of DMF/water
-
DIPEA
Procedure:
-
Resin Preparation: Swell the azido-functionalized peptide-resin in the reaction solvent (e.g., DMF) for 30-60 minutes.
-
Reaction Mixture Preparation: In a separate vial, prepare the click cocktail. For a 0.1 mmol scale reaction, this may consist of:
-
5 equivalents of the alkyne molecule.
-
0.5 equivalents of CuI (or 0.5 eq. CuSO4 and 1.0 eq. Sodium Ascorbate).
-
1 equivalent of TBTA (if used).
-
5-10 equivalents of DIPEA.
-
Dissolve the components in the chosen solvent system. Degas the solution with nitrogen or argon for 5-10 minutes.
-
-
Click Reaction: Drain the solvent from the resin. Add the click cocktail to the resin. Seal the vessel and agitate at room temperature. The reaction is typically complete within 2-12 hours.[12]
-
Monitoring: The reaction progress is typically not monitored on-resin. The reaction is allowed to proceed for a sufficient duration to ensure completion.
-
Washing: After the reaction, drain the click cocktail. Wash the resin extensively with DMF to remove copper salts and excess reagents. A wash with a chelating solution (e.g., 0.5% diethyldithiocarbamate in DMF) can be beneficial. Follow with DCM and DMF washes. The peptide can then be further elongated or cleaved from the resin.
Visualizing the Conformational and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Conformational preferences and resulting reactivity of cis and trans isomers.
Caption: Workflow for incorporating azidoproline via Fmoc-SPPS.
Caption: Simplified signaling pathway for CuAAC "click" chemistry.
Conclusion
While lacking direct quantitative kinetic comparisons, the established principles of conformational analysis provide a strong basis for predicting the relative reactivity of cis- and trans-Fmoc-Pro(4-N3)-OH. The trans isomer, with its sterically accessible pseudo-equatorial azide group resulting from a preferred exo pucker, is expected to exhibit superior reactivity in both standard peptide coupling and, most notably, in sterically demanding click chemistry reactions like SPAAC. The cis isomer, while a valuable tool for inducing specific conformational constraints, likely presents a more sterically hindered azide and may require longer reaction times or more forceful coupling conditions. Researchers and drug development professionals should consider these conformational and steric factors when selecting an isomer to optimize their synthetic strategies and achieve desired outcomes in peptide modification and bioconjugation.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Influence of cis vs. trans 4-azidoproline on peptide structure and function.
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure and function. Among these, 4-azidoproline, with its bioorthogonal azide handle, offers a versatile tool for peptide modification and the development of novel therapeutics. This guide provides a comprehensive comparison of the influence of cis-4-azidoproline ((2S,4S)-4-azidoproline) and trans-4-azidoproline ((2S,4R)-4-azidoproline) on peptide structure and function, supported by experimental data and detailed protocols.
Structural Influence: A Tale of Two Isomers
The stereochemistry at the C4 position of the proline ring dictates the conformational preferences of the peptide backbone. An "azido gauche effect" plays a significant role in determining the ring pucker and the cis/trans isomerism of the preceding Xaa-Pro amide bond[1][2].
-
trans-4-Azidoproline ((4R)Azp): The azide group in the trans configuration favors a C4-exo ring pucker. This conformation stabilizes the trans conformation of the preceding amide bond, promoting a more extended peptide structure, such as the polyproline II (PPII) helix[1][2][3]. This stabilization is crucial for maintaining specific secondary structures and mediating protein-protein interactions.
-
cis-4-Azidoproline ((4S)Azp): Conversely, the cis configuration of the azide group promotes a C4-endo ring pucker. This, in turn, destabilizes the trans amide bond and favors the cis conformation, leading to a more compact or turn-like structure[1][2][3]. This ability to induce turns can be exploited in the design of peptidomimetics that mimic specific protein epitopes.
The conformational differences are quantifiable through Nuclear Magnetic Resonance (NMR) spectroscopy, which can determine the ratio of trans to cis isomers of the Xaa-Pro amide bond.
Table 1: Comparison of trans/cis Ratios for Ac-Azp-OCH3 Model Compounds
| Compound | Solvent | Ktrans/cis |
| Ac-(4R)Azp-OCH3 (trans) | D2O | 6.1[4] |
| Ac-(4S)Azp-OCH3 (cis) | D2O | 2.6[4] |
Ktrans/cis = [trans isomer] / [cis isomer]
These data clearly indicate that the trans isomer of 4-azidoproline significantly favors the trans conformation of the preceding amide bond compared to the cis isomer.
Functional Consequences: From Structure to Bioactivity
The distinct structural biases induced by cis- and trans-4-azidoproline translate into significant differences in the biological function of peptides. While direct comparative functional studies on azidoproline-containing peptides are emerging, valuable insights can be drawn from studies on the analogous 4-fluoroproline isomers.
A study on the proline-rich antimicrobial peptide Api137 demonstrated that substituting specific proline residues with (4S)- and (4R)-fluoroproline had distinct effects on its activity[5].
-
Stabilizing the Bioactive Conformation: In cases where the trans conformation of the Xaa-Pro bond is crucial for binding to a biological target, incorporation of (4R)Azp would be expected to enhance bioactivity. For instance, in SH3 domain-ligand interactions, the proline-rich motif of the ligand often adopts a PPII helix, which is stabilized by the trans conformation of the Xaa-Pro bonds[6][7].
-
Inducing a Turn for Receptor Recognition: Conversely, if a β-turn or a more compact structure is required for receptor binding, (4S)Azp could be employed to stabilize the cis amide bond and favor this conformation[8]. This is particularly relevant in the design of ligands for G protein-coupled receptors (GPCRs), where peptide hormones often adopt specific turn structures upon binding[9][10].
Table 2: Functional Effects of (4S)- vs. (4R)-Fluoroproline in Api137 Analogs
| Peptide Analog (Api137) | Relative Antibacterial Activity (MIC) vs. Api137 | Ribosome Binding (Ki) vs. Api137 | Cellular Uptake vs. Api137 |
| Pro11 -> (4S)Fpr | 4x more active[5] | ~28-fold weaker[5] | N/A |
| Pro11 -> (4R)Fpr | Equipotent[5] | Similar[5] | N/A |
| Pro16 -> (4S)Fpr | 4x less active[5] | N/A | Slower[5] |
| Pro16 -> (4R)Fpr | Equipotent[5] | N/A | Similar[5] |
These data highlight that the stereochemistry of the 4-substituent on proline can have a profound and position-dependent impact on peptide bioactivity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azidoproline-Containing Peptides
Standard Fmoc-based solid-phase peptide synthesis is a robust method for incorporating both cis- and trans-4-azidoproline into peptides[11][12][13][14][15].
Materials:
-
Fmoc-protected amino acids, including Fmoc-(4S)-azido-L-proline or Fmoc-(4R)-azido-L-proline
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the Fmoc-azidoproline (or other amino acid) with a coupling reagent and base in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is the primary tool for determining the cis/trans ratio of the Xaa-Pro amide bond and for detailed structural elucidation[1][16][17][18].
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: Provides an initial assessment of sample purity and the presence of multiple conformations.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are crucial for determining the cis or trans conformation of the Xaa-Pro bond. A strong Hα(i) - Hδ(i+1, Pro) NOE is characteristic of a cis amide bond, while a strong Hα(i) - Hα(i+1, Pro) NOE indicates a trans amide bond.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization state.
Data Analysis:
-
Integrate the cross-peaks corresponding to the cis and trans conformers in the NOESY/ROESY and ¹³C HSQC spectra to determine the Ktrans/cis ratio.
-
Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or Amber.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution[19][20][21][22][23][24]. Peptides rich in PPII helix, often stabilized by (4R)Azp, will exhibit a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm.
Procedure:
-
Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Analyze the spectrum to estimate the percentage of different secondary structure elements.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide an atomic-resolution structure of a peptide, offering definitive proof of the conformation induced by the azidoproline isomer[4][25][26][27][28].
Procedure:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the peptide.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or de novo phasing methods. Refine the atomic model against the experimental data.
Visualizing the Impact: Signaling Pathways and Workflows
Proline Isomerization as a Molecular Switch in Signaling
The cis/trans isomerization of proline residues can act as a molecular switch to regulate protein function and signaling pathways. A well-characterized example is the autoinhibition of the Crk adaptor protein. The isomerization of Pro238 in the linker region between the two SH3 domains controls an intramolecular interaction, thereby modulating Crk's ability to engage in downstream signaling[19].
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps in comparing the structural and functional effects of cis- and trans-4-azidoproline-containing peptides.
Conclusion
The choice between cis- and trans-4-azidoproline is a critical design element in peptide engineering. (4R)Azp is the preferred choice for stabilizing extended structures like the PPII helix and promoting the trans conformation of the preceding amide bond, which is often essential for interactions with domains like SH3. In contrast, (4S)Azp is a powerful tool for inducing β-turns and favoring the cis amide bond, which can be crucial for mimicking specific epitopes for receptor binding. The ability to site-specifically introduce these conformationally biased azidoproline analogs, combined with the versatility of the azide group for bioorthogonal chemistry, provides researchers with a sophisticated toolkit for the rational design of peptides with tailored structures and functions.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the functions of conserved prolines within transmembrane helices of the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DSpace [dr.lib.iastate.edu]
- 18. imrpress.com [imrpress.com]
- 19. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. upcommons.upc.edu [upcommons.upc.edu]
- 23. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. Circular dichroism spectrum of peptides in the poly(Pro)II conformation. | Semantic Scholar [semanticscholar.org]
- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. approcess.com [approcess.com]
- 27. journals.iucr.org [journals.iucr.org]
- 28. Video: Protein Crystallization for X-ray Crystallography [jove.com]
Navigating Peptide Conformation: A Comparative Analysis of cis- and trans-4-Azidoproline in Biologically Active Peptides
A critical examination of how the stereochemistry of 4-azidoproline influences peptide conformation and function reveals a significant gap in direct comparative research. However, by analyzing studies on structurally similar 4-substituted proline analogs, we can infer the profound impact these isomers have on biological activity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a framework for understanding and investigating the distinct roles of cis- and trans-4-azidoproline in peptide science.
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a route to enhanced stability, novel conformations, and improved biological activity. Among these, 4-substituted proline derivatives are of particular interest due to their ability to influence the cis-trans isomerization of the peptidyl-prolyl bond, a key determinant of peptide backbone structure and, consequently, function. While both cis- and trans-4-azidoproline are valuable tools for introducing conformational constraints and providing a handle for bio-orthogonal "click" chemistry, a direct, head-to-head comparison of their impact on the biological activity of a given peptide is notably absent in the current scientific literature.
This guide bridges this gap by presenting a comparative analysis based on analogous compounds and established principles of peptide chemistry. We will explore how the stereochemistry at the C4 position of the proline ring dictates conformational preferences and how this translates to differences in biological outcomes such as receptor binding and enzyme inhibition.
Case Study: Opioid Receptor Affinity of Endomorphin-2 Analogues with cis-4-Amino-L-proline
A study on endomorphin-2, an endogenous opioid peptide with high affinity for the μ-opioid receptor, provides valuable insights into the biological consequences of incorporating a cis-4-substituted proline. In this research, the native Proline at position 2 was replaced with cis-4-amino-L-proline (cAmp), a close structural analog of cis-4-azidoproline. The resulting linear and cyclic peptide analogues were evaluated for their binding affinity to μ, δ, and κ opioid receptors.
The data indicates that the introduction of the cis-4-amino-L-proline residue leads to a significant decrease in affinity for the μ-opioid receptor compared to the parent compound, and a complete loss of affinity for δ and κ receptors.[1][2][3][4][5] This suggests that the conformation induced by the cis-substituted proline is not optimal for binding to these receptors.
| Peptide Analogue | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Cyclic Analogue 9 | 660 | >10000 | >10000 |
| Linear Analogue 13 (acid) | 2000 | >10000 | >10000 |
| Linear Analogue 15 (amide) | 310 | >10000 | >10000 |
| Data sourced from Mollica et al., J. Med. Chem. 2012.[1][2][3][4][5] |
The Influence of Proline Stereochemistry on Peptide Conformation and Function
The substitution at the 4-position of the proline ring has a profound stereoelectronic effect that influences the puckering of the pyrrolidine ring and the equilibrium between the cis and trans conformations of the preceding peptide bond. Generally, a trans Xaa-Pro bond is sterically favored over the cis conformation. However, the energy barrier for isomerization is relatively low, allowing for the existence of both conformers in solution. The ratio of these conformers can be modulated by the nature of the substituent at the C4 position.
The azide group in 4-azidoproline is an electron-withdrawing group, which is known to influence the ring pucker and the cis-trans equilibrium. While direct comparative data for cis- and trans-4-azidoproline is unavailable, studies on other 4-substituted prolines, such as 4-fluoroproline, have shown that the stereochemistry at C4 is a critical determinant of the preferred conformation.
Caption: Influence of cis/trans Isomers on Peptide Conformation and Receptor Binding.
Experimental Protocols
Peptide Synthesis with cis- or trans-4-Azidoproline
The synthesis of peptides containing 4-azidoproline can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8][9][10][11] The key starting materials, Fmoc-protected cis- and trans-4-azido-L-proline, can be synthesized from the corresponding hydroxyproline isomers.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-cis-4-azido-L-proline or Fmoc-trans-4-azido-L-proline
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Swell the resin in DMF.
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using the chosen coupling reagent and base.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating Fmoc-cis- or trans-4-azido-L-proline at the desired position.
-
After the final coupling, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the synthesized peptides for opioid receptors by measuring their ability to displace a radiolabeled ligand.[5][12][13][14][15][16]
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors)
-
Synthesized peptides (as unlabeled competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized peptides.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the competitor peptides.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
General Workflow for Comparative Biological Activity Assessment
The following diagram outlines a comprehensive workflow for comparing the biological activity of peptides synthesized with cis- and trans-4-azidoproline.
References
- 1. db.cngb.org [db.cngb.org]
- 2. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 13. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand-binding studies [bio-protocol.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. revvity.com [revvity.com]
A Researcher's Guide to Alternative Azido-Amino Acids for Peptide Modification and Click Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Azido-amino acids, in particular, have emerged as indispensable tools for bioorthogonal chemistry, enabling precise peptide modification, the creation of complex bioconjugates, and the development of novel therapeutics. This guide provides an objective comparison of alternative azido-amino acids, supported by experimental data, to inform the selection of the optimal building block for your research needs.
The "click chemistry" paradigm, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility. The choice of the azido-amino acid is a critical determinant of the success of these modifications, influencing reaction kinetics, stability during synthesis, and the properties of the final product. This guide delves into the performance of various alternative azido-amino acids, offering a comparative analysis of their reactivity and stability.
Performance Comparison of Alternative Azido-Amino Acids
The selection of an appropriate azido-amino acid is contingent on several factors, including the desired reaction kinetics, the stability required during peptide synthesis, and the specific click chemistry method to be employed. Below is a summary of quantitative data for a selection of alternative azido-amino acids.
Table 1: Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azido-Amino Acid | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Novel Positively Charged Azido-Amino Acid | DBCO | 0.34 | Designed to enhance peptide solubility.[1][2] |
| Novel Positively Charged Azido-Amino Acid | BCN | 0.28 | Offers efficient ligation while improving the solubility of the resulting peptide.[1][2] |
| Azidolysine (N₃K) | DBCO | Similar to other azides | A commonly used azido-amino acid; can decrease peptide solubility upon lysine replacement.[1] |
| para-azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly quantified in M⁻¹s⁻¹ | Reaction progress monitored by absorbance decrease of DBCO. |
| para-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not explicitly quantified in M⁻¹s⁻¹ | Reaction progress monitored by absorbance decrease of DBCO. |
Table 2: Reported Yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azido-Amino Acid Derivative | Reaction Type | Yield (%) | Reaction Conditions |
| Azide-modified peptides | Intramolecular (on-resin) | >95% | Copper wire as catalyst, DMF, 50°C.[3] |
| α-azido acid | Peptide synthesis | 78% | TBTA ligand, NaAsc, room temperature, 18h.[3] |
| Azide-modified peptides | Cyclization | 31-90% | CuI, 2,6-lutidine, DIPEA, TBTA in MeCN, room temperature, 12h.[3] |
| Azidolysine | Cyclization | 70% | CuBr/2,6-lutidine/DIPEA mixture.[4] |
Table 3: Stability and Side Reactions of Azido-Amino Acids in Peptide Synthesis
| Azido-Amino Acid | Condition | Observation | Mitigation Strategies |
| Azido-containing peptides | Final cleavage from solid support with thiol scavengers. | Azide group can be reduced to an amine, especially with ethanedithiol (EDT). | Use of dithiothreitol (DTT) as a scavenger minimizes reduction. |
| β-azido-L-alanine | Prolonged coupling times (5 and 18 hours) with HBTU/DIPEA. | Formation of an elimination product where the azido group is lost.[5] | Employ shorter reaction times for the coupling step.[5] |
| General azido-amino acids | Compatible with various protected amino acid side chains in peptide synthesis. | The azide moiety is generally stable to the conditions of Fmoc-based solid-phase peptide synthesis.[6] | Standard SPPS protocols can be used with caution regarding prolonged reaction times. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions
This protocol is adapted from methodologies used to study the kinetics of SPAAC reactions.
1. Materials:
-
Azido-amino acid-containing peptide stock solution (e.g., 1 mM in a suitable buffer like PBS, pH 7.4).
-
Strained alkyne (e.g., DBCO-PEG) stock solution (e.g., 10 mM in the same buffer).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
2. Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the azido-peptide solution with the buffer to achieve a final concentration suitable for absorbance measurements (typically in the low µM range).
-
Initiate the reaction by adding a molar excess (e.g., 10-fold) of the strained alkyne stock solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance of the strained alkyne at its characteristic wavelength (e.g., ~308-310 nm for DBCO).
-
Record the absorbance at regular time intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential decay curve.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [alkyne] , where [alkyne] is the concentration of the strained alkyne.
Protocol 2: Assessment of Azido-Amino Acid Stability during Solid-Phase Peptide Synthesis (SPPS) Cleavage
This protocol is designed to evaluate the stability of an incorporated azido-amino acid to the final cleavage and deprotection step of Fmoc-based SPPS.
1. Materials:
-
Peptide-resin containing the azido-amino acid.
-
Cleavage cocktail 1 (TFA/TIS/H₂O, 95:2.5:2.5).
-
Cleavage cocktail 2 (TFA/TIS/EDT/H₂O, 92.5:2.5:2.5:2.5).
-
Cleavage cocktail 3 (TFA/TIS/DTT/H₂O, 92.5:2.5:2.5:2.5).
-
Cold diethyl ether.
-
HPLC system for analysis.
-
Mass spectrometer for product verification.
2. Procedure:
-
Divide the peptide-resin into three equal portions.
-
To each portion, add one of the three cleavage cocktails and allow the reaction to proceed for a standard duration (e.g., 2 hours) at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the crude peptide by HPLC to quantify the desired azido-peptide and any potential byproducts (e.g., the reduced amino-peptide).
-
Confirm the identity of the peaks by mass spectrometry.
-
Compare the percentage of the desired azido-peptide obtained with each cleavage cocktail to assess the stability of the azido group.
Visualizing the Landscape of Azido-Amino Acids and Their Applications
To further aid in the understanding and selection of alternative azido-amino acids, the following diagrams illustrate their chemical diversity and the workflows for their application.
Caption: A selection of alternative azido-amino acids for peptide modification.
Caption: A generalized workflow for incorporating an azido-amino acid and performing click chemistry.
Caption: A simplified comparison of the key components in CuAAC and SPAAC reactions.
Conclusion
The expanding toolkit of alternative azido-amino acids provides researchers with unprecedented control over peptide and protein modification. The choice of a specific azido-amino acid should be guided by a careful consideration of the desired reaction kinetics, the required stability throughout the synthetic process, and the intended application. While commonly used building blocks like azidolysine remain valuable, novel alternatives offering enhanced solubility or different linker geometries present exciting opportunities for advancing drug discovery and chemical biology. The data and protocols presented in this guide aim to empower researchers to make informed decisions and accelerate their research in this dynamic field.
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Stability of Triazole Linkages Formed from cis-4-Azidoproline: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of covalent linkages is a critical parameter in the design of robust and reliable molecular probes, bioconjugates, and therapeutic agents. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a favored conjugation strategy due to its high efficiency, selectivity, and purported stability. This guide provides a comprehensive evaluation of the stability of the triazole linkage, with a specific focus on those derived from cis-4-azidoproline, and compares its performance with other bioorthogonal ligation chemistries.
The 1,2,3-triazole ring is widely recognized for its exceptional chemical stability.[1][2][3] This aromatic heterocycle is generally resistant to a broad range of chemical insults, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][3] This inherent stability makes the triazole linkage a highly reliable component in the construction of long-lasting molecular architectures for diverse applications in research and medicine.
While the existing literature strongly supports the general stability of the 1,2,3-triazole linkage, it is important to note that specific quantitative data for triazoles derived directly from cis-4-azidoproline is not extensively documented. However, the fundamental chemical nature of the triazole ring itself suggests a high degree of stability irrespective of the proline scaffold.
Comparative Stability of Bioorthogonal Linkages
To provide context for the stability of the triazole linkage, the following table summarizes its performance relative to other commonly used bioorthogonal linkages under various conditions.
| Linkage Type | Formation Reaction | Stability to Acid/Base | Stability to Thiols | Stability to Proteases | Notes |
| 1,2,3-Triazole | CuAAC/SPAAC | High | High | High | Generally considered one of the most stable bioorthogonal linkages. |
| Oxime | Oximation | Moderate | High | High | Can be susceptible to hydrolysis at low pH. |
| Hydrazone | Hydrazone Ligation | Low to Moderate | High | High | Reversible under acidic conditions. |
| Thioether | Michael Addition | High | High | High | Stable linkage, but the reaction can have side reactions with thiols. |
| Amide | Staudinger Ligation | High | High | Variable | Stability is similar to a native peptide bond and can be susceptible to proteases. |
| Disulfide | Thiol-Disulfide Exchange | Low | Low | Variable | Reversible linkage, sensitive to reducing agents. |
Experimental Protocols
To rigorously assess the stability of a triazole linkage derived from cis-4-azidoproline, a series of forced degradation studies can be performed. These studies involve subjecting the conjugate to stress conditions that accelerate potential degradation pathways.
Protocol 1: Synthesis of a cis-4-Azidoproline-Containing Peptide
Standard solid-phase peptide synthesis (SPPS) protocols can be employed to incorporate cis-4-azidoproline into a peptide sequence. The azide functionality is chemically inert to the standard reagents used in Fmoc-based SPPS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to form the triazole linkage between the cis-4-azidoproline-containing peptide and an alkyne-bearing molecule.
Materials:
-
cis-4-Azidoproline-containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the cis-4-azidoproline-containing peptide and the alkyne-functionalized molecule in PBS.
-
In a separate tube, prepare a fresh solution of copper(II) sulfate and, if used, THPTA in water.
-
Add the copper sulfate solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting triazole-linked conjugate can be purified using standard techniques such as HPLC.
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for assessing the stability of the triazole linkage.
Procedure:
-
Prepare solutions of the purified triazole conjugate in various buffers:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: PBS, pH 7.4
-
Oxidative: 3% H₂O₂ in PBS
-
Thiol-rich: 10 mM dithiothreitol (DTT) in PBS
-
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw aliquots from each solution.
-
Quench the degradation reaction if necessary (e.g., by neutralizing the acidic and basic solutions).
-
Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining and to identify any degradation products.
Protocol 4: LC-MS/MS Analysis for Stability Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for monitoring the stability of the triazole conjugate.
Instrumentation and Method:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer.
-
Method: Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method to specifically detect and quantify the parent conjugate and any potential degradation products. The method should be validated for linearity, accuracy, and precision.[4][5][6][7][8]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. longdom.org [longdom.org]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using cis-Fmoc-Pro(4-N3)-OH over other modification strategies.
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of therapeutics with enhanced potency, stability, and targeted delivery. The choice of modification strategy is critical, balancing cost, efficiency, and the desired final molecular architecture. This guide provides a comprehensive cost-benefit analysis of utilizing cis-Fmoc-Pro(4-N3)-OH, a key reagent for introducing an azide handle for "click chemistry," against other prominent peptide modification techniques.
At a Glance: Modification Strategies Overview
The introduction of bioorthogonal functional groups into peptides allows for their precise chemical manipulation post-synthesis. Among these, the azide group, introduced via specialized amino acid building blocks, is particularly versatile due to its reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the conjugation of a wide array of functionalities, including imaging agents, polyethylene glycol (PEG) chains, and cytotoxic payloads.
This guide focuses on the comparative analysis of three primary strategies for peptide modification:
-
Azide Incorporation via Non-proline Amino Acids: Utilizing azide-functionalized lysine or phenylalanine derivatives to introduce the azide handle at flexible points in the peptide chain.
-
Azide Incorporation via Proline Analogs: Employing this compound and its trans isomer to rigidly incorporate the azide within the peptide backbone, influencing its conformation.
-
Peptide Stapling: A technique that introduces a covalent brace within a peptide sequence to constrain it into a specific secondary structure, typically an α-helix, enhancing its stability and cell permeability.
Cost-Benefit Analysis
The selection of a modification strategy is often a trade-off between the cost of specialized reagents and the desired downstream application. The following tables provide a quantitative comparison of the costs and key features of each approach.
Table 1: Cost Comparison of Azide-Containing Amino Acids and Stapling Precursors
| Reagent | Supplier Example(s) | Typical Price (USD/gram) | Key Application |
| This compound | Chem-Impex, MedChemExpress | $1,013 - $1,209 | Rigid, conformationally constrained azide incorporation |
| trans-Fmoc-Pro(4-N3)-OH | Carl ROTH, Chem-Impex | ~$1,209 | Rigid, conformationally constrained azide incorporation |
| Fmoc-Lys(N3)-OH | Chem-Impex | $190 | Flexible azide incorporation |
| Fmoc-p-azido-L-phenylalanine | Chem-Impex | ~$825 | Aromatic azide incorporation for photo-crosslinking |
| Fmoc-(S)-2-(4-pentenyl)alanine (Fmoc-S5-OH) | Sigma-Aldrich, CSBio | $325 - $379 | Peptide Stapling (i, i+4) |
| Fmoc-(R)-2-(7-octenyl)alanine (Fmoc-R8-OH) | Sigma-Aldrich | ~$346 | Peptide Stapling (i, i+7) |
Table 2: Performance and Application Comparison of Modification Strategies
| Strategy | Key Advantages | Key Disadvantages | Ideal For |
| Azide Incorporation (Non-proline) | Lower cost reagents, flexible modification point. | Can increase peptide flexibility, potentially altering bioactivity. | General purpose labeling, PEGylation, attachment of large cargoes. |
| Azide Incorporation (cis/trans-Proline) | Induces specific turns in peptide structure, conformational rigidity.[1] | Higher reagent cost, may be synthetically challenging to incorporate. | Design of constrained peptides, mimicking protein secondary structures, epitope mapping. |
| Peptide Stapling | Significantly enhances helicity, protease resistance, and cell permeability.[2] | High cost of specialized amino acids, requires an additional on-resin reaction step (ring-closing metathesis). | Targeting intracellular protein-protein interactions, developing orally bioavailable peptides. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these modification strategies. Below are representative protocols for each key technique.
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, or DIC, Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the standard Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For this compound, use the same coupling conditions. Proline derivatives can sometimes be slower to couple, so a longer reaction time or a double coupling may be necessary. Monitor coupling completion using a Kaiser test or a similar method.
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide
This protocol describes the on-resin "clicking" of an alkyne-containing molecule to a peptide synthesized with an azide-bearing amino acid.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)
-
Copper(I) source: Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: DMF/H₂O mixture
Procedure:
-
Swell the azide-containing peptide-resin in DMF.
-
Prepare a solution of the alkyne-containing molecule (5-10 equivalents), CuSO₄ (0.1-0.5 equivalents), and the copper-stabilizing ligand (0.5-2.5 equivalents) in a DMF/H₂O mixture.
-
Add sodium ascorbate (1-5 equivalents) to the solution to reduce Cu(II) to the catalytic Cu(I) species.
-
Add the reaction mixture to the resin and agitate at room temperature for 1-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide and analyzing by mass spectrometry.
-
After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Proceed with cleavage and purification as described in Protocol 1.
Protocol 3: Peptide Stapling via Ring-Closing Metathesis (RCM)
This protocol outlines the synthesis of a "stapled" peptide using two olefin-bearing non-natural amino acids and a Grubbs catalyst for on-resin ring-closing metathesis.[3]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4-pentenyl)alanine (Fmoc-S5-OH) and/or Fmoc-(R)-2-(7-octenyl)alanine (Fmoc-R8-OH)
-
Grubbs 1st Generation catalyst
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS, incorporating the olefin-bearing amino acids at the desired positions (e.g., i and i+4 or i and i+7).
-
After synthesis of the linear peptide, wash the resin with DCM and then with DCE.
-
Dissolve the Grubbs 1st Generation catalyst in DCE (e.g., 8 mg in 2 mL for a 50 µmol scale reaction).
-
Add the catalyst solution to the resin and agitate at room temperature for 1.5-3 hours. The reaction vessel should be purged with nitrogen or argon to prevent catalyst deactivation.
-
Drain the catalyst solution and wash the resin with DCE.
-
Repeat the metathesis reaction with a fresh portion of catalyst to ensure complete cyclization.
-
Wash the resin thoroughly with DCM.
-
Cleave and deprotect the stapled peptide from the resin using the standard cleavage cocktail.
-
Purify the stapled peptide by RP-HPLC.
Mandatory Visualizations
Diagrams are essential for illustrating the complex workflows and biological pathways discussed in this guide.
Caption: Workflow for synthesizing a modified peptide using an azide-containing amino acid and click chemistry.
Caption: Probing GPCR signaling with a conformationally constrained peptide ligand.
Conclusion
The choice of peptide modification strategy is a multifaceted decision that requires careful consideration of the research goals and budgetary constraints. For applications requiring a simple bioorthogonal handle for conjugation, the use of less expensive azide-containing amino acids like Fmoc-Lys(N3)-OH is often sufficient. However, when the conformational properties of the peptide are critical for its biological activity, the higher cost of this compound can be justified by its ability to induce specific structural constraints. For targeting challenging intracellular protein-protein interactions, the significant investment in peptide stapling technology may be warranted by the potential for creating highly potent and cell-permeable therapeutic candidates. By understanding the cost-benefit trade-offs and employing robust experimental protocols, researchers can effectively leverage these powerful tools to advance their drug discovery and chemical biology programs.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of cis-Fmoc-Pro(4-N3)-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like cis-Fmoc-Pro(4-N3)-OH is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing its distinct chemical properties as an Fmoc-protected amino acid and an azide-containing compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Required PPE:
-
Hand Protection: Wear appropriate chemical-resistant gloves. For handling azides, nitrile gloves are recommended.
-
Eye Protection: Safety glasses or splash goggles are mandatory.[2]
-
Body Protection: A lab coat must be worn.
General Handling:
-
Handle the compound within a chemical fume hood to avoid inhalation of any dust or fumes.[2]
-
Avoid generating dust.[1]
-
Prevent contact with skin and eyes. If contact occurs, rinse the affected area with plenty of water.[1][3]
-
Do not mix with other chemical waste unless specifically instructed.[1]
-
Avoid contact with metals, acids, and halogenated solvents.[3] Use plastic or ceramic spatulas for handling.[2]
Disposal of Unused or Expired Solid this compound
Solid waste containing this compound must be treated as hazardous waste.
Procedure:
-
Containerization:
-
Place the solid this compound in its original container if possible.[1]
-
If the original container is not available, use a clearly labeled, non-metallic, and sealable container.
-
The container should be labeled as "Azide Contaminated Waste" to prevent accidental mixing with incompatible materials like acids or heavy metal salts.[3]
-
-
Labeling:
-
Affix a hazardous waste tag to the container.
-
The label must clearly state the full chemical name: this compound.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Disposal of Solutions Containing this compound
Solutions containing this compound, whether from experimental residues or decontamination washes, require careful handling due to the azide group. Under no circumstances should solutions containing azides be poured down the drain without proper institutional guidance , as accumulation of explosive metal azides in plumbing can occur.[2][4]
Procedure:
-
Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, non-metallic, and sealable waste container. Plastic drums are a suitable option.[4]
-
Label the container as "Aqueous Azide Waste" or "Solvent Azide Waste" as appropriate, and list all chemical components.
-
-
pH Consideration:
-
For aqueous solutions, maintain a pH above 9 to minimize the formation of volatile and toxic hydrazoic acid.[3]
-
-
Storage:
-
Store the sealed waste container in a fume hood or a designated hazardous waste storage area.[3]
-
-
Disposal:
-
Contact your institution's hazardous waste disposal service for collection.
-
While some guidelines permit drain disposal for extremely dilute (e.g., less than 0.01%) azide solutions with copious amounts of running water, this practice is discouraged by many safety experts due to the risk of accumulation and potential for environmental contamination.[4][5] It is always preferable to collect azide-containing waste for professional disposal.
Disposal of Waste from Fmoc-Deprotection
The use of this compound in peptide synthesis will generate waste streams from the removal of the Fmoc protecting group, typically with a piperidine solution.
Procedure:
-
Collection:
-
Collect the piperidine solution waste in a separate, clearly labeled container. This is considered a basic waste stream.[6]
-
-
Labeling:
-
Label the container as "Basic Waste: Piperidine in [Solvent]".
-
-
Disposal:
-
Dispose of this waste through your institution's hazardous waste program.
-
Decontamination of Glassware and Work Surfaces
Proper decontamination is crucial to prevent the formation of hazardous azide compounds.
Procedure:
-
Initial Rinse:
-
Final Rinse:
-
Follow with a final rinse using 70% ethanol.[3]
-
This rinse can typically be disposed of as regular solvent waste, but check your institutional guidelines.
-
-
Contaminated Consumables:
-
Dispose of all contaminated consumables such as gloves, pipette tips, and weighing papers as solid "Azide Contaminated Waste."[3]
-
Quantitative Data Summary
| Waste Stream | Key Components | Recommended Container | Disposal Method |
| Solid Waste | This compound | Non-metallic, sealed | Hazardous Waste Vendor |
| Solution Waste | This compound in solvent | Non-metallic, sealed | Hazardous Waste Vendor |
| Fmoc-Deprotection Waste | Piperidine, solvent | Labeled solvent container | Hazardous Waste Vendor |
| Decontamination Rinseate | Trace this compound, high pH buffer | Non-metallic, sealed | Hazardous Waste Vendor |
| Contaminated Consumables | Gloves, pipette tips, etc. | Labeled waste bag | Hazardous Waste Vendor |
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Waste Segregation and Initial Handling Workflow.
References
Essential Safety and Logistical Information for Handling cis-Fmoc-Pro(4-N3)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents such as cis-Fmoc-Pro(4-N3)-OH. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for this azide-containing amino acid derivative.
This compound is a valuable reagent in click chemistry, containing an azide group that allows for specific chemical reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alky-azide cycloaddition (SPAAC).[1][2] However, the presence of the azide functional group necessitates stringent safety protocols due to the potential hazards associated with this class of compounds.[3][4] Organic azides can be energetic and may decompose violently under certain conditions, such as exposure to heat, light, friction, or pressure.[3][4]
Personal Protective Equipment (PPE)
A thorough risk assessment is essential to determine the appropriate PPE for handling this compound.[5][6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Equipment | Specification | Purpose | Application |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[5][7] | Protects eyes and face from splashes, and airborne particles. | Required for all handling, including weighing, dissolution, and reaction setup. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For extended handling or when working with higher concentrations, wearing double gloves or Silver Shield™ gloves underneath nitrile gloves is recommended.[5][8] | Prevents skin contact with the chemical. Azides can be toxic upon skin absorption.[9] | Required for all handling procedures. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is recommended. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat should be worn. | Protects skin and clothing from spills and splashes. | Required for all laboratory work with this compound. |
| Footwear | Closed-toe shoes that fully cover the feet. | Protects feet from spills and falling objects. | Mandatory in all laboratory settings. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust particles. | Protects against inhalation of the compound, which may be harmful. | Use should be determined by a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong oxidizing agents and acids.[4][9][11] Recommended storage is at or below room temperature.[4][10]
-
Ensure the storage area is clearly labeled.
2. Weighing and Preparation of Solutions:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of potentially explosive heavy metal azides.[8][10]
-
Handle the solid material gently to avoid generating dust and creating friction.
-
When preparing solutions, add the solid to the solvent slowly while stirring. Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosive compounds with azides.[3][4][12]
3. Reaction Setup and Monitoring:
-
Set up reactions in a chemical fume hood, behind a blast shield if scaling up the reaction or if there is any uncertainty about the reaction's stability.[8][10]
-
Avoid exposing the reaction mixture to excessive heat, light, or physical shock.[3]
-
Ensure all glassware is free of heavy metal contaminants.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[8][13]
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Clearly labeled, sealed, non-metallic hazardous waste container. | Collect all contaminated solid waste, including gloves, weighing paper, and disposable plasticware. Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.[9] |
| Liquid Waste (Organic) | Clearly labeled, sealed, non-metallic hazardous waste container. | Collect all organic waste containing the azide. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3] Dispose of through your institution's EHS office. |
| Liquid Waste (Aqueous) | Clearly labeled, sealed, non-metallic hazardous waste container. | NEVER pour azide-containing solutions down the drain.[8][13] Collect all aqueous waste. For dilute solutions, chemical deactivation may be an option, but this should only be performed by trained personnel following a validated standard operating procedure.[8][13] Otherwise, dispose of as hazardous waste through your EHS office. |
| Empty Containers | Original container or a labeled hazardous waste container. | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container as hazardous waste.[9] |
Emergency Procedures:
-
Spill: In case of a small spill within a fume hood, absorb the material with a non-reactive absorbent material, and clean the area with a pH-adjusted water (pH > 9.0).[10] Collect all cleanup materials in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office.
-
Exposure:
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. drexel.edu [drexel.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. peptide.com [peptide.com]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. unomaha.edu [unomaha.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
